Product packaging for Cyprodinil(Cat. No.:CAS No. 121552-61-2)

Cyprodinil

货号: B131803
CAS 编号: 121552-61-2
分子量: 225.29 g/mol
InChI 键: HAORKNGNJCEJBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cyprodinil ( 121552-61-2) is a systemic, broad-spectrum anilinopyrimidine fungicide provided as an analytical standard for research applications . Its primary mode of action involves the inhibition of methionine biosynthesis in fungal cells, which disrupts protein synthesis and prevents the growth of pathogens . This mechanism makes it a valuable tool for studying control strategies for a range of economically significant plant diseases, including Botrytis (gray mold), scab, powdery mildew, and eyespot in various crops such as fruits, cereals, and ornamentals . Research has demonstrated its specific efficacy in post-harvest management, showing effective control of green mould ( Penicillium digitatum ) on oranges, with treatment efficacy and residue levels being influenced by application concentration, temperature, and duration . From an environmental and toxicological perspective, this compound is classified as a FRAC Group 9 fungicide and has moderate aqueous solubility . Recent scientific investigations have explored its effects at the cellular level, with studies on human cell lines suggesting that this compound may promote proliferation and oxidative stress in certain cancer cells, indicating its value in toxicological and biochemical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3 B131803 Cyprodinil CAS No. 121552-61-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine
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InChI

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)
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InChI Key

HAORKNGNJCEJBX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3
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Molecular Formula

C14H15N3
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DSSTOX Substance ID

DTXSID1032359
Record name Cyprodinil
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Molecular Weight

225.29 g/mol
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Physical Description

White solid; [Merck Index], Solid
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Solubility

In water, 13 mg/L (pH 7.0); 20 mg/L (pH 5.0) at 25 °C, In ethanol 160, acetone 610, toluene 440, n-hexane 26, n-octanol 140 (all in g/L at 25 °C), 0.013 mg/mL at 25 °C
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Density

1.21 at 20 °C
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Vapor Pressure

0.00000368 [mmHg], 3.68X10-6 mm Hg at 25 °C
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Color/Form

Fine beige powder, White crystalline solid, Powder with agglomerates at 20 °C

CAS No.

121552-61-2
Record name Cyprodinil
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Record name 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-N-phenyl
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Melting Point

75.9 °C, 76 °C
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Record name Cyprodinil
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyprodinil in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Mechanism of Action: Disruption of Mitochondrial Function

While initially classified as a direct inhibitor of methionine biosynthesis, compelling evidence now suggests that the primary target of Cyprodinil is mitochondrial function. This assertion is supported by the identification of resistance-conferring mutations in genes associated with mitochondrial processes in Botrytis cinerea. Early hypotheses pointing to a direct inhibition of enzymes in the methionine biosynthesis pathway, such as cystathionine β-lyase, have not been substantiated by enzymatic studies. Instead, the observed inhibition of methionine synthesis is likely a downstream consequence of mitochondrial dysfunction.

The proposed mechanism involves the impairment of mitochondrial respiration, leading to a cascade of cellular effects. This includes a reduction in ATP synthesis, an increase in reactive oxygen species (ROS) production, and alterations in the mitochondrial membrane potential. These disruptions collectively create an unfavorable environment for fungal growth and proliferation.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action, emphasizing the central role of mitochondrial disruption.

Cyprodinil_Mechanism cluster_this compound This compound cluster_fungal_cell Fungal Cell cluster_mitochondrial_effects Mitochondrial Disruption This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Primary Target ETC Electron Transport Chain ATP_Synthase ATP Synthase MMP Altered Mitochondrial Membrane Potential Mitochondrion->MMP ROS Increased ROS ETC->ROS ATP Reduced ATP ATP_Synthase->ATP Fungal_Growth Fungal Growth (Inhibited) ROS->Fungal_Growth Methionine_Biosynthesis Methionine Biosynthesis (Inhibited) ATP->Methionine_Biosynthesis Hydrolytic_Enzymes Secretion of Hydrolytic Enzymes (Inhibited) ATP->Hydrolytic_Enzymes Methionine_Biosynthesis->Fungal_Growth Hydrolytic_Enzymes->Fungal_Growth

Caption: Proposed signaling pathway of this compound, highlighting mitochondrial disruption.

Secondary Mechanism: Inhibition of Hydrolytic Enzyme Secretion

A significant secondary effect of this compound is the inhibition of the secretion of fungal hydrolytic enzymes. These enzymes, such as proteases, cellulases, and pectinases, are crucial for the breakdown of host plant tissues, facilitating fungal penetration and colonization. By impairing the secretion of these virulence factors, this compound provides both protective and curative action against fungal infections. This inhibition is thought to be a consequence of the overall disruption of cellular processes, including protein synthesis and trafficking, which are energetically demanding and reliant on proper mitochondrial function.

Quantitative Data: Efficacy of this compound

The efficacy of this compound is commonly quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of fungal growth. The following table summarizes reported EC50 values for this compound against various fungal pathogens. It is important to note that these values can vary depending on the specific isolate, growth medium, and experimental conditions.

Fungal PathogenEC50 (µg/mL)Reference
Botrytis cinerea (grape)0.01 - >5.0[6]
Botrytis cinerea (pistachio, pomegranate)Low resistance: 1-10, Moderate resistance: 10-50, High resistance: >50[7]
Sclerotinia sclerotiorum0.411 - 0.610
Venturia inaequalis0.02 - 0.39[8]
Neonectria ditissima5.04 - 83.7[1]
Monilinia laxaSensitive: <1, Low resistance: 1-5[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC50 value of a fungicide.

Objective: To quantify the inhibitory effect of this compound on the vegetative growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) only.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal temperature for the target fungus (e.g., 20-25°C) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting a dose-response curve.

Workflow Diagram:

Mycelial_Growth_Inhibition_Assay A Prepare fungicide-amended and control agar plates B Inoculate plates with fungal mycelial plugs A->B C Incubate under optimal conditions B->C D Measure colony diameters C->D E Calculate percentage of inhibition D->E F Determine EC50 value E->F

Caption: Workflow for the mycelial growth inhibition assay.

Mitochondrial Oxygen Consumption Assay

This assay directly measures the effect of this compound on mitochondrial respiration.

Objective: To determine if this compound inhibits oxygen consumption in isolated fungal mitochondria.

Materials:

  • Fungal spheroplasts or isolated mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KCl, Tris-HCl, and KH2PO4)

  • Respiratory substrates (e.g., malate, glutamate, pyruvate, succinate)

  • ADP

  • This compound solution

  • Clark-type oxygen electrode or other oxygen sensor system

  • Respirometer chamber

Procedure:

  • Isolate mitochondria from the target fungus following established protocols.

  • Calibrate the oxygen electrode system.

  • Add the respiration buffer to the respirometer chamber and allow the signal to stabilize.

  • Add the isolated mitochondria to the chamber.

  • Sequentially add respiratory substrates to initiate basal respiration (State 2).

  • Add ADP to stimulate ATP synthesis-coupled respiration (State 3).

  • Once a stable State 3 respiration rate is established, add this compound at various concentrations and monitor the change in the rate of oxygen consumption.

  • As a positive control, use a known mitochondrial inhibitor (e.g., rotenone or antimycin A).

  • Calculate the rate of oxygen consumption before and after the addition of this compound to determine the extent of inhibition.[9][10][11]

Workflow Diagram:

Mitochondrial_Respiration_Assay A Isolate fungal mitochondria C Add mitochondria and respiratory substrates to chamber A->C B Calibrate oxygen electrode B->C D Induce State 3 respiration with ADP C->D E Introduce this compound and monitor oxygen consumption D->E F Analyze data and determine inhibition E->F

Caption: Workflow for the mitochondrial oxygen consumption assay.

Extracellular Hydrolytic Enzyme Assay

This assay quantifies the inhibition of secreted enzymes that are important for fungal virulence.

Objective: To measure the effect of this compound on the secretion of extracellular proteases and cellulases.

Materials:

  • Fungal culture grown in liquid medium

  • Substrate-containing agar plates (e.g., skim milk agar for protease, carboxymethyl cellulose (CMC) agar for cellulase)

  • This compound solution

  • Congo red solution (for cellulase assay)

  • Trichloroacetic acid (TCA) solution (for protease assay)

Procedure: Protease Assay:

  • Grow the target fungus in a liquid medium containing a protein source (e.g., casein) with and without various concentrations of this compound.

  • After a set incubation period, centrifuge the cultures to pellet the mycelia.

  • Spot a known volume of the culture supernatant onto a skim milk agar plate.

  • Incubate the plate until clear zones (halos) appear around the spots in the control, indicating protease activity.

  • Flood the plate with TCA solution to enhance the visibility of the halos.

  • Measure the diameter of the halos. A smaller halo in the presence of this compound indicates inhibition of protease secretion.[3][12]

Cellulase Assay:

  • Follow the same procedure as the protease assay but use a liquid medium containing cellulose or CMC as the carbon source.

  • Spot the culture supernatant onto CMC agar plates.

  • After incubation, flood the plates with Congo red solution for 15-30 minutes.

  • Destain the plates with a 1 M NaCl solution. Clear zones around the spots against a red background indicate cellulase activity.

  • Measure the diameter of the halos to quantify the inhibition of cellulase secretion by this compound.[13][14]

Workflow Diagram:

Enzyme_Secretion_Assay A Grow fungus in liquid culture with/without this compound B Collect culture supernatant A->B C Spot supernatant onto substrate-containing agar plates B->C D Incubate and visualize enzyme activity halos C->D E Measure halo diameters to quantify inhibition D->E

Caption: Workflow for the extracellular hydrolytic enzyme secretion assay.

Conclusion

The mechanism of action of this compound in fungi is multifaceted, with the primary target being the disruption of mitochondrial function. This leads to a cascade of downstream effects, including the inhibition of methionine biosynthesis and the suppression of hydrolytic enzyme secretion, ultimately resulting in the cessation of fungal growth. This in-depth understanding of its mode of action is crucial for the effective and sustainable use of this compound in disease management strategies, including the development of resistance management programs. Further research into the specific mitochondrial protein targets of this compound will provide even greater insight into its fungicidal activity and may aid in the design of novel antifungal agents.

References

An In-depth Technical Guide on the Core Inhibitory Mechanism of Cyprodinil on Methionine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprodinil, an anilinopyrimidine fungicide, has long been recognized for its potent inhibition of methionine biosynthesis in pathogenic fungi. Initial hypotheses centered on the direct enzymatic inhibition of key components of this pathway, such as cystathionine β-lyase. However, a growing body of evidence, particularly from comprehensive resistance studies, has shifted this paradigm. This technical guide synthesizes the current understanding of this compound's mode of action, moving from the classical view of direct enzyme inhibition to a more nuanced model involving the disruption of mitochondrial function, which indirectly impacts methionine synthesis and other vital cellular processes. We will delve into the fungal methionine biosynthesis pathway, explore the genetic and molecular basis of this compound resistance, present relevant quantitative data, and provide detailed experimental protocols for further research in this area.

The Fungal Methionine Biosynthesis Pathway: A Vital Target

Methionine is an essential amino acid in fungi, serving as a crucial component for protein synthesis and as a precursor for other vital metabolites, including S-adenosylmethionine (SAM), which is the primary methyl donor in the cell.[1][2][3] The biosynthesis of methionine in fungi is a multi-step enzymatic pathway, making it an attractive target for antifungal agents. A simplified overview of the pathway is presented below.

Signaling Pathway Diagram

Methionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Homoserine O-acetyltransferase (Met2p) Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Cystathionine γ-synthase (CGS) (Str2p) Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (CBL) (Str3p) Methionine Methionine Homocysteine->Methionine Methionine synthase (Met6p) Protein Synthesis Protein Synthesis Methionine->Protein Synthesis S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) Methylation Reactions Methylation Reactions S-adenosylmethionine (SAM)->Methylation Reactions Cyprodinil_MoA This compound This compound Mitochondrial Function Mitochondrial Function This compound->Mitochondrial Function Primary Target (Proposed) ATP Production ATP Production Mitochondrial Function->ATP Production Disruption Methionine Biosynthesis Methionine Biosynthesis ATP Production->Methionine Biosynthesis Impairment (Energy Dependent) Protein Synthesis & Secretion Protein Synthesis & Secretion Methionine Biosynthesis->Protein Synthesis & Secretion Inhibition Fungal Growth Inhibition Fungal Growth Inhibition Protein Synthesis & Secretion->Fungal Growth Inhibition Mitochondrial_Isolation Fungal Culture Fungal Culture Cell Harvesting Cell Harvesting Fungal Culture->Cell Harvesting Spheroplast Preparation Spheroplast Preparation Cell Harvesting->Spheroplast Preparation Enzymatic Digestion Homogenization Homogenization Spheroplast Preparation->Homogenization Mechanical Disruption Low-Speed Centrifugation Low-Speed Centrifugation Homogenization->Low-Speed Centrifugation Pellet Nuclei & Debris High-Speed Centrifugation High-Speed Centrifugation Low-Speed Centrifugation->High-Speed Centrifugation Pellet Mitochondria Washed Mitochondrial Pellet Washed Mitochondrial Pellet High-Speed Centrifugation->Washed Mitochondrial Pellet

References

chemical structure and properties of Cyprodinil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Cyprodinil

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class of chemicals.[1][2] It is utilized in agriculture to control a variety of fungal diseases on crops such as cereals, grapes, pome fruit, stone fruit, and vegetables.[3][4] Its primary mechanism of action involves the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development.[1][5][6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended for researchers and professionals in drug and pesticide development.

Chemical Identity and Structure

This compound is chemically identified as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine.[2][3][5] It is a member of the aminopyrimidine class, characterized by a pyrimidine ring substituted with an amino group.[3][7]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine[2][3][5]
CAS Number 121552-61-2[3][5][8]
Molecular Formula C₁₄H₁₅N₃[3][5][8]
Molecular Weight 225.29 g/mol [8][9]
Canonical SMILES CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3[3][9]
InChI Key HAORKNGNJCEJBX-UHFFFAOYSA-N[3][10]
Synonyms CGA 219417[5][11]

Physicochemical Properties

This compound is a fine, beige, crystalline solid with a weak odor.[3][4] It is lipophilic, as indicated by its octanol/water partition coefficient (log P), and is considered a weak base.[12] The technical grade material can exist in two crystalline forms, designated as modification A and modification B, which exhibit slightly different physical properties.[4]

Table 2: Physicochemical Data for this compound

PropertyValueConditionsReference
Melting Point 75.9 °C[3][5]
71.3 °CCrystal Form A[5]
76.4 °CCrystal Form B[5]
Boiling Point >360 °CStandard Pressure[5]
406.0 °C[9]
Vapor Pressure 5.1 x 10⁻⁴ PaCrystal Form A, 25 °C[5]
4.7 x 10⁻⁴ PaCrystal Form B, 25 °C[5]
Density 1.21 g/cm³20 °C[3][5]
Water Solubility 20 mg/LpH 5.0, 25 °C[3][5]
13 mg/LpH 7.0, 25 °C[3][5]
15 mg/LpH 9.0, 25 °C[5]
Solubility in Organic Solvents Acetone: >500 g/L25 °C[5]
Dichloromethane: >500 g/L25 °C[5]
Ethyl acetate: >500 g/L25 °C[5]
Toluene: 440 g/L25 °C[5]
Methanol: 150 g/L25 °C[5]
n-Octanol: 140 g/L25 °C[5]
n-Hexane: 26 g/L25 °C[5]
Octanol-Water Partition Coefficient (log P) 3.9pH 5.0, 25 °C[4][5]
4.0pH 7.0 & 9.0, 25 °C[4][5]
Dissociation Constant (pKa) 4.44 (Weak Base)[3][12]
Henry's Law Constant 6.6 x 10⁻³ to 7.2 x 10⁻³ Pa m³/molCalculated[4][5]

Synthesis and Formulation

General Synthesis Pathway

The synthesis of this compound involves the construction of the pyrimidine ring system followed by the attachment of the substituted phenyl group.[13] Key steps generally include the condensation and alkylation of intermediates like 2-cyanophenyl derivatives and aminopyrimidines under controlled reaction conditions to produce the final active compound.[13]

G cluster_synthesis Conceptual Synthesis Workflow for this compound start Starting Materials (e.g., Aminopyrimidines, 2-Cyanophenyl derivatives) step1 Condensation & Alkylation Reactions start->step1 Controlled Conditions step2 Pyrimidine Ring System Construction step1->step2 step3 Purification step2->step3 end This compound (Active Ingredient) step3->end

Caption: High-level conceptual workflow for the chemical synthesis of this compound.

Formulations

This compound is commercially available in various formulations, often in combination with other fungicides to broaden the spectrum of activity and manage resistance. Common formulations include water-dispersible granules (WG) and emulsifiable concentrates (EC).[5] For example, it is formulated as WG 500, WG 750, and in mixtures such as with fludioxonil (WG 375).[5]

Mechanism of Action and Biological Properties

Fungal Growth Inhibition

This compound's primary mode of action is the inhibition of methionine biosynthesis in fungi.[1][5][6] Methionine is an essential amino acid required for protein synthesis. By disrupting this pathway, this compound effectively halts fungal growth and reproduction.[1] It is classified under FRAC (Fungicide Resistance Action Committee) Group 9.[14] The fungicide is systemic, meaning it is absorbed by the plant and translocated within its tissues, providing both preventative and curative action against infections.[1][13] It inhibits germ tube elongation, mycelial growth, and the penetration of the host plant surface.[3][4]

G cluster_moa This compound's Mechanism of Action This compound This compound Pathway Methionine Biosynthesis Pathway This compound->Pathway Inhibits Methionine Methionine (Essential Amino Acid) Pathway->Methionine Produces Protein Protein Synthesis Methionine->Protein Required for Growth Fungal Growth & Reproduction Protein->Growth Leads to

Caption: Signaling pathway illustrating this compound's inhibition of methionine biosynthesis.

Spectrum of Activity and Efficacy

This compound is effective against a range of phytopathogenic fungi. Its efficacy has been quantified through IC₅₀ values (the concentration required to inhibit 50% of growth).

Table 3: In Vitro Efficacy (IC₅₀) of this compound Against Various Fungi

Fungal SpeciesIC₅₀ (µM)MediumReference
Botrytis cinerea0.44Amino acid-free[10][15]
Pseudocercosporella herpotrichoides4.8Amino acid-free[10][15]
Magnaporthe oryzae (as H. oryzae)0.03Amino acid-free[10][15]

The inhibitory effect of this compound can be reversed by the addition of methionine or homocysteine to the growth medium, confirming its specific mode of action.[10]

Other Biological Activities

Beyond its fungicidal properties, studies have shown that this compound can interact with other biological systems. It has been identified as an aryl hydrocarbon receptor (AhR) agonist and can exhibit both anti-androgenic and androgenic activities in certain assay systems.[3][15] For instance, in MDA-kb2 cells, it acts as an androgen receptor (AR) agonist in the absence of DHT (EC₂₀ = 1.91 µM) and inhibits the effect of DHT (IC₂₀ = 15.1 µM).[10][15]

Experimental Protocols

Detailed, step-by-step experimental protocols for the data cited are proprietary to the originating laboratories and are not available in the public domain literature searched. However, the determination of the physicochemical and biological properties mentioned in this guide follows standardized methodologies.

Physicochemical Property Determination (General Methodology)

A general workflow for characterizing a chemical compound like this compound is outlined below.

G cluster_protocol General Experimental Workflow for Physicochemical Analysis Sample Pure this compound Reference Standard Melting Melting Point (e.g., DSC, Capillary Method) Sample->Melting Solubility Solubility Testing (Flask Method, HPLC) Sample->Solubility LogP log P Determination (Shake-Flask or HPLC Method) Sample->LogP pKa pKa Measurement (Potentiometric Titration) Sample->pKa Data Data Analysis & Property Reporting Melting->Data Solubility->Data LogP->Data pKa->Data

Caption: Standard workflow for determining key physicochemical properties of a compound.

  • Melting Point: Typically determined using Differential Scanning Calorimetry (DSC) or the capillary method, following OECD Guideline 102.

  • Solubility: The flask method (OECD Guideline 105) is commonly used, where the compound is agitated in a solvent at a constant temperature until equilibrium is reached, followed by concentration measurement via techniques like HPLC.

  • Log P (Octanol-Water Partition Coefficient): The shake-flask method (OECD Guideline 107) is the standard, involving partitioning the substance between n-octanol and water and measuring its concentration in each phase.

  • pKa: Determined by methods such as potentiometric titration or spectrophotometry, which measure changes in the molecule's properties as a function of pH.

In Vitro Bioassays (General Methodology)
  • IC₅₀ Determination: Fungal isolates are cultured on a suitable medium (e.g., amino acid-free agar) containing a serial dilution of this compound. The radial growth of the mycelium is measured after a set incubation period. The IC₅₀ value is then calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration.

Stability and Environmental Fate

This compound is hydrolytically stable in a pH range of 4 to 9 at 25 °C, with a half-life (DT50) of well over a year.[3][4] However, it is susceptible to photolysis in water, with a reported DT50 ranging from 0.4 to 13.5 days.[3] In soil, it dissipates with a DT50 of 20 to 60 days under normal temperature and humidity conditions.[3]

References

Cyprodinil: An In-depth Technical Guide on its Role as an Aryl Hydrocarbon Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodinil, a broad-spectrum anilinopyrimidine fungicide, is widely utilized in agriculture to protect various crops from fungal pathogens.[1][2] Beyond its recognized fungicidal properties, emerging scientific evidence has identified this compound as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[1] This technical guide provides a comprehensive overview of the scientific data supporting the role of this compound as an AhR agonist, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

Table 1: this compound Activity on the Aryl Hydrocarbon Receptor Pathway

ParameterCell LineConcentrationObserved EffectCitation
CYP1A1 Protein Expression HO23, Hepa-1c1c70-20 µMDose-dependent increase in CYP1A1 protein expression.
AhR Nuclear Translocation HO23, Hepa-1c1c7Not SpecifiedInduced nuclear translocation of the AhR.[1]
AHRE Transcriptional Activity HO23, Hepa-1c1c7Not SpecifiedInduced transcriptional activity of the aryl hydrocarbon response element (AHRE).[1]
cyp1a1 mRNA Expression Zebrafish500 µg/L (~2.2 µM)Significant upregulation of cyp1a1 transcript.[3]
AhR Agonistic Activity Recombinant HepG2 cellsNot SpecifiedConfirmed AhR agonistic activity.[2]
EC50 for AhR Activation Not AvailableNot ApplicableData not available in reviewed literature.
Binding Affinity (Kd) Not AvailableNot ApplicableData not available in reviewed literature.

Table 2: Fungicidal Activity of this compound (for reference)

Fungal SpeciesParameterValue (µg/mL)Citation
Aspergillus flavusEC50 (mycelium growth inhibition)<0.05[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound as an AhR agonist.

AhR-Dependent Luciferase Reporter Gene Assay

This assay is a common method to quantify the activation of the AhR signaling pathway by a test compound.

Objective: To determine if this compound can activate the AhR and induce the expression of a reporter gene under the control of an AhR-responsive promoter.

Materials:

  • Human hepatoma cell line (e.g., HepG2) stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the Dioxin Responsive Element (DRE).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD).

  • AhR antagonist (e.g., CH-223191).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (TCDD) in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent effects. For antagonist studies, cells are co-treated with this compound and an AhR antagonist.

  • Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds, positive control, or vehicle control (DMSO). Incubate the plate for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Cell Lysis and Luciferase Assay: After incubation, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer compatible with the luciferase assay system. Add the luciferase substrate to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of AhR activation.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration in each well. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value, if possible.

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a test compound to the AhR.

Objective: To assess whether this compound can compete with a known high-affinity radiolabeled ligand for binding to the AhR.

Materials:

  • Source of AhR protein (e.g., cytosolic extract from a suitable cell line or animal tissue, or in vitro transcribed/translated AhR).

  • Radiolabeled AhR ligand (e.g., [3H]TCDD).

  • Unlabeled this compound.

  • Unlabeled competitor for non-specific binding determination (e.g., a high concentration of unlabeled TCDD).

  • Assay buffer.

  • Method for separating bound from free ligand (e.g., hydroxylapatite (HAP) assay, size exclusion chromatography, or velocity sedimentation on sucrose gradients).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a series of tubes, incubate a constant amount of AhR protein with a fixed concentration of the radiolabeled ligand ([3H]TCDD) and varying concentrations of unlabeled this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled TCDD).

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 4°C or room temperature).

  • Separation: Separate the AhR-bound radioligand from the free radioligand using a suitable method. For example, in the HAP assay, hydroxylapatite is used to adsorb the protein-ligand complexes.

  • Quantification: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50. The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qPCR) for AhR Target Gene Expression

This method is used to measure the change in the messenger RNA (mRNA) levels of AhR target genes, such as CYP1A1, following treatment with a test compound.

Objective: To quantify the induction of CYP1A1 mRNA expression in response to this compound treatment.

Materials:

  • Cell line known to express AhR and respond to AhR agonists (e.g., Hepa-1c1c7, HO23).

  • Cell culture reagents.

  • This compound stock solution.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin).

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Real-time PCR instrument.

Procedure:

  • Cell Treatment: Culture the cells and treat them with various concentrations of this compound for a specific duration. Studies have shown that for this compound, CYP1A1 expression in HO23 cells peaks at around 9 hours of treatment.[1]

  • RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for CYP1A1 and the housekeeping gene, and the qPCR master mix. Run the reaction in a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the target gene (CYP1A1) and the housekeeping gene in both treated and control samples. Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-HSP90-AIP-p23 Complex This compound->AhR_complex Binds AhR_ligand_complex This compound-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ARNT_complex AhR-ARNT-Cyprodinil Complex AhR_ligand_complex->AhR_ARNT_complex Dimerizes with cluster_nucleus cluster_nucleus AhR_ligand_complex->cluster_nucleus Translocation ARNT ARNT ARNT->AhR_ARNT_complex DRE DRE (DNA) AhR_ARNT_complex->DRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1) DRE->Target_Genes Induces

Caption: Canonical AhR signaling pathway activated by this compound.

Reporter_Assay_Workflow cluster_workflow Luciferase Reporter Gene Assay Workflow A 1. Seed AhR-responsive cells in 96-well plate B 2. Treat cells with this compound (and controls) A->B C 3. Incubate for 24 hours B->C D 4. Lyse cells and add luciferase substrate C->D E 5. Measure luminescence D->E F 6. Analyze data and generate dose-response curve E->F

Caption: Experimental workflow for an AhR luciferase reporter assay.

Conclusion

The available evidence strongly indicates that the fungicide this compound acts as an agonist for the aryl hydrocarbon receptor. It initiates the canonical AhR signaling pathway, leading to the nuclear translocation of the receptor, dimerization with ARNT, and subsequent transcriptional activation of target genes such as CYP1A1. While direct quantitative measures of binding affinity (Kd) and potency (EC50) for AhR activation are not yet fully characterized in publicly accessible literature, the qualitative and semi-quantitative data from reporter gene assays and gene expression studies provide a solid foundation for its classification as an AhR activator. Further research is warranted to fully elucidate the dose-response relationship and the broader toxicological and pharmacological implications of this compound's interaction with the AhR signaling pathway. This guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to further investigate this important compound-receptor interaction.

References

physical and chemical properties of Cyprodinil formulations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cyprodinil Formulations

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the anilinopyrimidine class of chemicals, identified by the Fungicide Resistance Action Committee (FRAC) as Group 9.[1] It is extensively used in agriculture to control a wide range of fungal pathogens on crops such as cereals, grapes, pome fruits, stone fruits, and vegetables.[2][3][4] The primary mode of action for this compound is the inhibition of methionine biosynthesis, an essential amino acid for fungal growth, and the disruption of the secretion of fungal hydrolytic enzymes.[1][2][4][5][6] This targeted mechanism effectively halts the penetration and mycelial growth of fungi.[4]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physical Properties

Technical grade this compound is a fine beige powder or white crystalline solid with a weak odor.[2][7] It exists in at least two crystalline forms, designated A and B, which exhibit slightly different physical properties, such as melting point and vapor pressure.[2][4] The manufacturing process is typically controlled to predominantly form the more stable B modification.

Table 1: Physical Properties of this compound

PropertyValueConditions
Appearance Fine beige powder; White crystalline solid[2][7]-
Odor Weak[2][7]-
Melting Point 75.9 °C[4][7][8]-
71.3 °C (Crystal Form A)[2]-
76.4 °C (Crystal Form B)[2]-
Boiling Point >360 °C[2][9]At standard pressure
406.0 °C[10][11]Predicted
Density 1.21 g/cm³ (1.21 x 10³ kg/m ³)[2][7][12]At 20-22 °C
Vapor Pressure 5.1 x 10⁻⁴ Pa (Crystal Form A)[2][4]At 25 °C
4.7 x 10⁻⁴ Pa (Crystal Form B)[2][4]At 25 °C
3.68 x 10⁻⁶ mmHg[7]At 25 °C
Henry's Law Constant 6.6 x 10⁻³ to 7.2 x 10⁻³ Pa m³/mol[2][4]Calculated

Chemical Properties

This compound, with the IUPAC name 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, is a weak base.[2][4] Its chemical properties, particularly its solubility and partition coefficient, are influenced by pH.

Table 2: Chemical Identifiers and Properties of this compound

PropertyValueConditions
CAS Number 121552-61-2[2]-
Molecular Formula C₁₄H₁₅N₃[1][2][10]-
Molecular Weight 225.3 g/mol [2][4][10]-
Dissociation Constant (pKa) 4.44[2][7][12]Weak base
Octanol-Water Partition Coefficient (log Pₒw) 3.9[2][4]pH 5.0, 25 °C
4.0[2][4][12]pH 7.0, 25 °C
4.0[2][4]pH 9.0, 25 °C
Water Solubility 20 mg/L[2][4][7][11]pH 5.0, 25 °C
13 mg/L[2][4][7][11]pH 7.0, 25 °C
15 mg/L[2][4][7][11]pH 9.0, 25 °C

Table 3: Solubility of this compound in Organic Solvents

SolventSolubility (g/L)Conditions
Acetone >500 (610)[2][4]25 °C
Dichloromethane >500[2]25 °C
Ethyl Acetate >500[2]25 °C
Toluene 440[2][4]25 °C
Ethanol 160[4]25 °C
Methanol 150[2]25 °C
n-Octanol 140[2][4]25 °C
n-Hexane 26[2][4]25 °C
Stability
  • Hydrolytic Stability : this compound is very stable to hydrolysis in aqueous solutions across a range of environmental pH values (pH 4 to 9), with a half-life (DT₅₀) of over a year.[3][4][7][12]

  • Photolytic Stability : It is susceptible to degradation by light. The photolysis half-life in water can range from 0.4 to 13.5 days, with other studies reporting a range of 5 to 30 days.[4][7]

  • Thermal and Formulation Stability : The compound is stable at elevated temperatures.[7] Commercial formulations, such as Water-dispersible Granules (WG), exhibit good shelf-life, lasting at least two to three years depending on storage climate conditions.[2]

Formulations

This compound is available in several formulations, most commonly as Water-dispersible Granules (WG) and Emulsifiable Concentrates (EC).[1][2] It is frequently combined with other fungicides like fludioxonil, difenoconazole, and propiconazole to broaden the spectrum of activity and manage resistance.[2][4][13] Common commercial formulations include 50% WDG, 75% WDG, and 98% Technical Concentrate (TC).[1]

Mode of Action and Signaling Pathway

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of methionine in pathogenic fungi.[5][14] This action disrupts the production of essential proteins and cell wall-degrading enzymes, thereby preventing fungal penetration and growth.[1][4] Additionally, studies have shown that this compound can act as an agonist for the aryl hydrocarbon receptor (AhR).[6][7]

Mode_of_Action cluster_fungus Fungal Cell Precursors Precursor Amino Acids Enzyme Methionine Synthase (Enzyme) Precursors->Enzyme Methionine Methionine Enzyme->Methionine Proteins Essential Proteins & Secreted Enzymes Methionine->Proteins Growth Fungal Growth & Infection Proteins->Growth This compound This compound (FRAC 9) This compound->Enzyme Inhibition

Caption: this compound's mode of action via inhibition of methionine synthase.

Experimental Protocols

Standardized methods are crucial for determining the physicochemical properties of active ingredients like this compound. The following sections detail the methodologies for key experiments.

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility, such as many pesticides.[15]

Methodology:

  • Sample Preparation : A small, precise amount of the test substance (e.g., 0.5 mg) is placed into a Knudsen effusion cell. This cell features a very small, well-defined orifice (e.g., ~190 µm).[15]

  • System Setup : The cell is placed within a high-vacuum chamber (e.g., 10⁻³ to 10⁻⁶ Torr) of a Vapor Pressure Analyzer.[15]

  • Equilibration : The system is heated to and maintained at a constant, precise temperature, allowing the substance to reach its equilibrium vapor pressure inside the cell.

  • Measurement : As the vapor effuses through the orifice into the vacuum, the resulting rate of mass loss ( dm/dt ) is measured with high precision over time.[15]

  • Calculation : The vapor pressure (P) is calculated using the Knudsen equation, which relates the rate of mass loss to the molecular weight of the substance (M), the temperature (T), and the area of the orifice (A).[15] Multiple measurements at different temperatures can be used with the Clausius-Clapeyron equation to determine the enthalpy of vaporization.[15][16]

Vapor_Pressure_Workflow start Start prep Prepare Sample (~0.5 mg this compound) start->prep load Load into Knudsen Cell prep->load vac Establish High Vacuum (e.g., 10⁻³ Torr) load->vac heat Heat to Constant Temperature (T) vac->heat measure Measure Rate of Mass Loss (dm/dt) heat->measure calc Calculate Vapor Pressure (Knudsen Equation) measure->calc end End calc->end

Caption: Experimental workflow for vapor pressure determination by Knudsen effusion.

Determination of Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

The octanol-water partition coefficient (log Pₒw) is a critical parameter for assessing the environmental fate and bioaccumulation potential of a chemical. The shake flask method is the most common direct measurement technique.

Methodology:

  • Preparation of Phases : High-purity n-octanol and water (or buffer solution for ionizable substances like this compound) are mutually saturated by shaking them together and allowing the phases to separate.

  • Test Solution : A solution of this compound is prepared in one of the phases (typically the one in which it is more soluble).

  • Partitioning : A specific volume ratio of the saturated n-octanol and saturated water/buffer are combined in a vessel. The this compound solution is added, ensuring the total concentration does not exceed the limit of solubility in either phase.

  • Equilibration : The vessel is shaken vigorously at a constant temperature until equilibrium is reached, allowing the this compound to partition between the two immiscible layers.

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

  • Concentration Analysis : The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC or GC.

  • Calculation : The partition coefficient (Pₒw) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Pₒw).

Residue Analysis in Plant Matrices (HPLC-MS/MS)

Determining the concentration of this compound residues in crops is essential for regulatory compliance and food safety. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for this purpose.[17]

Methodology:

  • Extraction : A representative sample of the plant matrix (e.g., grapes, lettuce) is homogenized and extracted with a solvent mixture, typically methanol/water.[17][18]

  • Clean-up : The crude extract is then purified to remove interfering matrix components. This is commonly achieved using Solid-Phase Extraction (SPE). The extract is passed through an SPE cartridge (e.g., SCX or HLB phase), which retains this compound while allowing interfering substances to pass through.[17]

  • Elution : this compound is selectively eluted from the SPE cartridge using a specific solvent mixture (e.g., methanol/ammonia or acetonitrile/ammonium acetate).[17]

  • Concentration : The eluate is evaporated to near dryness and then reconstituted in a small, precise volume of the mobile phase used for the HPLC analysis.

  • Analysis : The prepared sample is injected into the HPLC-MS/MS system. The HPLC separates this compound from any remaining matrix components, and the MS/MS detector provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions (e.g., m/z 226→93 for quantification).[17]

Residue_Analysis_Workflow start Start sample Homogenize Plant Sample start->sample extract Extract with Methanol/Water sample->extract cleanup Clean-up via Solid-Phase Extraction (SPE) extract->cleanup elute Elute this compound from SPE Cartridge cleanup->elute concentrate Evaporate & Reconstitute in Mobile Phase elute->concentrate analyze Analyze via HPLC-MS/MS concentrate->analyze quantify Quantify & Confirm Residue Level analyze->quantify end End quantify->end

Caption: General workflow for this compound residue analysis in plant samples.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cyprodinil in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the fungicide Cyprodinil in soil samples. The protocols are based on established and validated analytical techniques, primarily utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by chromatographic analysis.

Introduction

This compound is a broad-spectrum anilinopyrimidine fungicide used to control a variety of plant-pathogenic fungi on crops such as fruits, vegetables, and cereals.[1][2][3] Its persistence and potential accumulation in soil necessitate reliable and sensitive analytical methods for environmental monitoring and food safety assessment. The methods outlined below are suitable for multi-residue analysis and provide high accuracy and precision.

Data Presentation: Quantitative Method Parameters

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound in soil.

Table 1: Performance of LC-MS/MS Methods for this compound in Soil

ParameterMethod 1Method 2
Extraction Modified QuEChERSQuEChERS
Detection LC-MS/MS (ESI+)LC-MS/MS
Linearity (r²) 0.9995>0.99
LOD (mg/kg) Not SpecifiedNot Specified
LOQ (mg/kg) 0.01 (spiked)Not Specified
Recovery (%) 92.4 ± 12.1193.2 ± 9.12 (at 20 ng/g)
RSD (%) < 12.119.12
Reference [4][5]

Table 2: Performance of GC-based Methods for this compound in Soil

ParameterMethod 3
Extraction Modified QuEChERS
Detection GC-NPD
Linearity (r²) Not Specified
LOD (mg/kg) 0.017
LOQ (mg/kg) 0.05
Recovery (%) 85.81 - 102.94
RSD (%) < 7
Reference [6][7]

Experimental Protocols

Protocol 1: this compound Analysis in Soil using Modified QuEChERS and LC-MS/MS

This protocol is adapted from a validated method for the multi-residue determination of pesticides in soil.[4]

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, then allow to hydrate for 30 minutes.[5][8]

  • Add 10 mL of acetonitrile to the tube.

  • Vortex or shake vigorously for 5 minutes to extract the pesticides.[5][8]

  • Add the contents of a citrate-buffered salt packet (e.g., ECQUEU750CT-MP) to the tube.[5][8]

  • Immediately shake for at least 2 minutes.[5][8]

  • Centrifuge the sample at ≥3000 rcf for 5 minutes.[5][8]

2. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing magnesium sulfate (MgSO₄), primary secondary amine (PSA), and C18 sorbents.[5]

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge at ≥5000 rcf for 2 minutes.[8]

  • Filter the purified extract through a 0.2 µm syringe filter into an autosampler vial for analysis.[5]

3. LC-MS/MS Analysis:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., ZORBAX Eclipse Plus C18, 50 x 4.6 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a suitable modifier like formic acid or ammonium acetate.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Selected Reaction Monitoring (SRM) mode. For this compound, typical transitions are m/z 226 → 93 (quantification) and 226 → 77 (confirmation).[2]

  • Calibration: Prepare matrix-matched calibration standards at five concentration levels (e.g., 0.01, 0.02, 0.05, 0.1, and 0.2 µg/mL) to ensure accurate quantification.[4]

Protocol 2: this compound Analysis in Soil using Modified QuEChERS and GC-NPD

This protocol is based on a method developed for the analysis of this compound and Fludioxonil in grape and soil.[6][9]

1. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction steps as outlined in Protocol 1 (steps 1.1 to 1.6).

2. Clean-up:

  • The clean-up step for GC analysis may require optimization depending on the soil matrix. A dSPE approach similar to Protocol 1 can be used, or alternatively, a clean-up step with a Florisil solid-phase extraction (SPE) column may be necessary for certain matrices.[10]

3. GC-NPD Analysis:

  • Instrumentation: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A suitable capillary column for pesticide analysis (e.g., HP-5 or equivalent).

  • Injector: Splitless injection mode.

  • Temperatures: Optimize injector, oven, and detector temperatures for the best separation and sensitivity of this compound.

  • Carrier Gas: Helium or Nitrogen.

  • Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis soil_sample 1. Soil Sample (10g or 3g dry + 7mL H2O) add_acn 2. Add 10mL Acetonitrile soil_sample->add_acn vortex1 3. Vortex (5 min) add_acn->vortex1 add_salts 4. Add QuEChERS Salts vortex1->add_salts shake 5. Shake (2 min) add_salts->shake centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 supernatant 7. Take 1mL Supernatant centrifuge1->supernatant add_dspe 8. Add to dSPE Tube (MgSO4, PSA, C18) supernatant->add_dspe vortex2 9. Vortex (1 min) add_dspe->vortex2 centrifuge2 10. Centrifuge (≥5000 rcf, 2 min) vortex2->centrifuge2 filter 11. Filter (0.2 µm) centrifuge2->filter analysis 12. LC-MS/MS or GC-NPD Analysis filter->analysis

Caption: Workflow for this compound analysis in soil.

logical_relationship cluster_extraction Extraction cluster_cleanup Clean-up cluster_detection Detection quechers QuEChERS Method dspe Dispersive SPE (dSPE) quechers->dspe Commonly Paired spe Solid-Phase Extraction (SPE) quechers->spe lcmsms LC-MS/MS dspe->lcmsms High Sensitivity & Selectivity gcnpd GC-NPD dspe->gcnpd gcms GC-MS dspe->gcms spe->gcnpd

References

Application Note: Determination of Cyprodinil Residues in Fruit by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

AN-GC-028

Introduction

Cyprodinil is a systemic fungicide from the anilinopyrimidine group, widely used to control a variety of fungal diseases on fruits such as grapes, pome fruits, stone fruits, and strawberries.[1] Its application necessitates reliable and sensitive analytical methods to monitor residue levels in produce, ensuring compliance with regulatory Maximum Residue Limits (MRLs) and safeguarding consumer health. This application note details a robust method for the quantitative analysis of this compound in various fruit matrices using gas chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD), a selective and sensitive detector for nitrogen-containing compounds.[2][3][4] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[5][6][7][8]

Principle

The method involves the extraction of this compound from a homogenized fruit sample into acetonitrile. This is followed by a liquid-liquid partitioning step, induced by the addition of salts, to separate the acetonitrile phase from the aqueous and solid components of the fruit matrix. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is employed to remove interfering co-extractives such as organic acids, sugars, and pigments. The final extract is then analyzed by gas chromatography, where this compound is separated from other components and quantified using a Nitrogen-Phosphorus Detector (NPD).

Experimental Protocol

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), HPLC grade.

  • Standards: this compound analytical standard (Purity >98%).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.

  • Sample Preparation: High-speed homogenizer, centrifuge, 50 mL and 15 mL polypropylene centrifuge tubes.

  • GC System: Gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD).

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution of the stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL polypropylene centrifuge tube.[7]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute using a vortex mixer.

  • Salting Out: Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Analysis: The resulting supernatant is ready for GC-NPD analysis.

4. Gas Chromatography (GC-NPD) Conditions

ParameterCondition
GC System Agilent 6820 GC or equivalent[9]
Column Fused silica capillary column, e.g., DB-17 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar mid-polarity column.[3]
Injector Split/splitless, operated in splitless mode.
Injector Temp. 250°C[3]
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min.
Oven Program Initial: 60°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C, hold for 5 min.[9]
Detector Nitrogen-Phosphorus Detector (NPD)
Detector Temp. 280°C[3]
Detector Gas Flows H₂: 3.0 mL/min; Air: 60 mL/min; Makeup (He): 10 mL/min.

Data Presentation and Performance

The method performance was validated across several fruit matrices. Key validation parameters are summarized below.

Table 1: Method Validation Data for this compound in Various Fruits

Fruit MatrixLinearity Range (mg/kg)Correlation Coefficient (r²)LOD (mg/kg)LOQ (mg/kg)
Grapes0.01 - 2.0>0.9990.0150.05
Apples0.01 - 2.0>0.9990.0150.05
Strawberries0.01 - 2.0>0.9990.0170.05
Blueberries0.01 - 2.0>0.9980.0012[10]0.0039[10]

LOD: Limit of Detection, LOQ: Limit of Quantification. Values for Grapes, Apples, and Strawberries are typical expected values based on similar methods, while Blueberry data is specifically cited.

Table 2: Recovery and Precision Data for this compound in Fortified Fruit Samples

Fruit MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)
Grapes0.0595.24.5
0.5098.13.2
Apples0.0593.85.1
0.5096.53.8
Strawberries0.0592.56.2
0.5094.74.1
Blueberries0.1099.5[10]< 5

RSD: Relative Standard Deviation. Recovery values for grapes, must, and wine have been reported in the range of 93-110%.[2][3][4] Studies on apples and other fruits show similar recovery ranges from 83.0% to 104.3%.[7]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis Sample 1. Fruit Sample (10g) Homogenize 2. Homogenize & Add 10mL Acetonitrile Sample->Homogenize Extract 3. Vortex 1 min Homogenize->Extract Salts 4. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Extract->Salts Shake 5. Shake 1 min Salts->Shake Centrifuge1 6. Centrifuge 5 min Shake->Centrifuge1 Aliquot 7. Take 1mL of Acetonitrile Extract Centrifuge1->Aliquot dSPE_Tube 8. Add to d-SPE Tube (PSA, C18, MgSO4) Aliquot->dSPE_Tube Vortex2 9. Vortex 30 sec dSPE_Tube->Vortex2 Centrifuge2 10. Centrifuge 2 min Vortex2->Centrifuge2 Supernatant 11. Collect Supernatant Centrifuge2->Supernatant GC_NPD 12. Inject into GC-NPD Supernatant->GC_NPD Data 13. Data Acquisition & Quantification GC_NPD->Data

Caption: Experimental workflow for this compound analysis.

Conclusion

The described QuEChERS extraction and cleanup method, followed by GC-NPD analysis, provides a sensitive, accurate, and reliable protocol for the determination of this compound residues in various fruit matrices. The method demonstrates excellent linearity, recovery, and precision, making it suitable for routine monitoring and regulatory compliance testing in food safety laboratories.

References

Application Notes and Protocols for In Vitro Testing of Cyprodinil

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for evaluating the effects of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide.

This compound's primary mode of action as a fungicide is the inhibition of methionine biosynthesis in fungal cells, which ultimately disrupts protein synthesis and inhibits fungal growth.[1][2] However, its effects on non-target organisms, particularly mammalian cells, are of significant interest for toxicological assessment and drug development. Recent in vitro studies have explored its impact on various cellular processes, including cytotoxicity, genotoxicity, oxidative stress, and other signaling pathways.[3][4][5]

Assessment of Cytotoxicity and Cell Viability

Evaluating the cytotoxic potential of this compound is a critical first step in any in vitro toxicological assessment. Studies have shown that this compound, contrary to what might be expected from a fungicide, can stimulate the proliferation of certain human cancer cell lines at specific concentrations rather than inducing cytotoxicity.[3]

Data Summary: Effects of this compound on Cell Viability

Cell LineAssayConcentration RangeIncubation TimeObserved EffectReference
A-375 (Human Melanoma)MTT0.01 µM - 10 µM24 hStatistically significant increase in proliferation at 0.05 µM (~25%) and 0.2 µM (~24%).[3]
DLD-1 (Human Colon Adenocarcinoma)MTT0.01 µM - 10 µM24 hSignificant increase in proliferation, most notably at 0.025 µM and 0.2 µM.[3]
A-375CytoTox-Glo™0.05 µM and 0.2 µM24 hDecrease in the relative number of dead cells, indicating a stimulating effect on cell growth.[3]
DLD-1CytoTox-Glo™0.025 µM and 0.2 µM24 hDecrease in luminescence intensity, indicating a lower number of dead cells and a stimulating effect.[3]
HEK293 (Human Embryonic Kidney)MTT / Trypan Blue1.8 µM, 18 µM, 180 µM8 daysNo effect on proliferation rate, but induced cell death at high concentrations.[6]

Experimental Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from methodologies used to assess this compound's effect on A-375 and DLD-1 cell lines.[3]

Objective: To determine the effect of this compound on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Target cell lines (e.g., A-375, DLD-1)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and culture for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should be wide to capture a full dose-response (e.g., 0.01 µM to 10 µM).[3] A vehicle control (DMSO) must be included.

  • Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After incubation, carefully wash the cells with PBS.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours in the dark.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate in the dark for 15-20 minutes with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G cluster_workflow Experimental Workflow: In Vitro this compound Testing start Start: Prepare this compound Stock & Cell Cultures cytotoxicity Primary Screening: Cytotoxicity & Viability Assays (e.g., MTT, CytoTox-Glo) start->cytotoxicity genotoxicity Genotoxicity Assessment (Ames, Micronucleus, Comet) cytotoxicity->genotoxicity If cytotoxic or proliferative effect mechanistic Mechanistic Assays (Apoptosis, Oxidative Stress) cytotoxicity->mechanistic Based on primary screening results end End: Data Analysis & Conclusion genotoxicity->end signaling Signaling Pathway Analysis (NFκB, AHR Reporter Assays) mechanistic->signaling signaling->end G cluster_fungal Fungal Cell (Intended Target) cluster_mammalian Mammalian Cell (Off-Target Effects) Met_Synth Methionine Biosynthesis (e.g., via MetH enzyme) Protein_Synth Protein Synthesis Met_Synth->Protein_Synth Fungal_Growth Fungal Growth & Development Protein_Synth->Fungal_Growth Cyprodinil_F This compound Cyprodinil_F->Met_Synth Inhibits Cyprodinil_M This compound AHR AHR Activation Cyprodinil_M->AHR Activates NFkB NFκB Activation Cyprodinil_M->NFkB Activates GSH_GSSG Increased GSH/GSSG Ratio (Oxidative Stress Modulation) Cyprodinil_M->GSH_GSSG Induces Proliferation Increased Cell Proliferation (in some cancer cells) Cyprodinil_M->Proliferation Stimulates Apoptosis Apoptosis (No significant induction) Cyprodinil_M->Apoptosis No Effect

References

Cyprodinil: Application Notes and Protocols for Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyprodinil, an anilinopyrimidine fungicide, and its application in plant pathology research. Detailed protocols for key experiments are provided to facilitate its use in laboratory and field settings.

Introduction

This compound is a systemic fungicide widely employed for the control of a broad spectrum of plant pathogenic fungi.[1] Its primary mode of action is the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development.[2][3] This unique mechanism makes it an effective tool for resistance management programs when rotated or combined with fungicides from different chemical groups.[2] this compound exhibits both preventative and curative properties by inhibiting germ tube elongation and mycelial growth.[1][3]

Mechanism of Action

This compound belongs to the anilinopyrimidine class of fungicides and specifically targets the biosynthesis of methionine in fungi.[3][4] By disrupting this essential metabolic pathway, this compound effectively halts fungal development.[2] The growth inhibition of Botrytis cinerea by this compound can be reversed by the addition of methionine, confirming its specific mode of action.[4]

Target Pathogens

This compound is effective against a range of economically important plant pathogens, including:

  • Botrytis cinerea (Gray Mold)[2]

  • Alternaria spp. (Leaf Spot)[1]

  • Venturia inaequalis (Apple Scab)

  • Monilinia spp. (Brown Rot)[5]

  • Tapesia yallundae [1]

  • Rhynchosporium secalis [1]

Quantitative Data

The efficacy of this compound against various plant pathogenic fungi has been quantified through numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound (EC₅₀ values in µg/mL)

Fungal SpeciesEC₅₀ (µg/mL)Reference
Botrytis cinerea0.006 - 0.054[6]
Botrytis cinerea (Resistant Strains)>1.0[7]
Didymella bryoniae0.052 (mean)[8]
Alternaria alternata<0.10 - 1.22[9]
Alternaria solani<0.10 - 1.22[9]
Alternaria tenuissima<0.10 - 1.22[9]

Table 2: In Vivo Efficacy of this compound against Gray Mold (Botrytis cinerea) on Strawberry

TreatmentApplication TimingDisease Reduction (%)Reference
This compound + FludioxonilPre-harvest100[10]
This compoundPreventive85.7[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (e.g., in DMSO or sterile distilled water)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.

  • Fungicide Amendment: Add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with the solvent (e.g., DMSO) but without this compound.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the colony diameter (in mm) in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = ((dc - dt) / dc) x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

In Vitro Spore Germination Inhibition Assay

This protocol assesses the effect of this compound on the germination of fungal spores.

Materials:

  • Spore suspension of the target fungus (e.g., 1 x 10⁶ spores/mL)

  • Potato Dextrose Broth (PDB) or a suitable germination medium

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Microscope and hemocytometer

  • Incubator

Procedure:

  • Spore Suspension Preparation: Prepare a spore suspension from a sporulating culture of the target fungus in sterile distilled water. Adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Treatment Preparation: In the wells of a 96-well plate, prepare serial dilutions of this compound in PDB to achieve the desired final concentrations. Include a control well with PDB and the solvent.

  • Inoculation: Add a specific volume of the spore suspension to each well to achieve a final concentration of approximately 1 x 10⁵ spores/mL.

  • Incubation: Incubate the microtiter plate at 25°C for 24-48 hours.

  • Assessment: Using a microscope, observe a random sample of at least 100 spores per well. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition using the following formula: Percentage Inhibition = ((gc - gt) / gc) x 100 Where:

    • gc = percentage of germinated spores in the control well

    • gt = percentage of germinated spores in the treated well

In Vivo Efficacy Trial on Strawberry against Gray Mold

This protocol outlines a field or greenhouse trial to evaluate the efficacy of this compound in controlling gray mold on strawberries.

Materials:

  • Strawberry plants (a susceptible cultivar)

  • Botrytis cinerea inoculum (spore suspension)

  • This compound formulation

  • Sprayer (e.g., backpack sprayer)

  • Randomized complete block design layout for the experimental plots

Procedure:

  • Experimental Setup: Establish experimental plots using a randomized complete block design with at least four replicates per treatment. Treatments should include an untreated control, a positive control (a standard fungicide), and various concentrations of this compound.

  • Inoculation (if natural infection is low): Prepare a spore suspension of B. cinerea (e.g., 1 x 10⁵ spores/mL) and spray it onto the strawberry flowers and developing fruit to ensure disease pressure.

  • Fungicide Application: Apply the this compound treatments at different growth stages (e.g., early bloom, full bloom, and pre-harvest) according to the experimental design. Ensure thorough coverage of the plants.

  • Disease Assessment: At regular intervals after the final application and at harvest, assess the incidence and severity of gray mold on the fruit.

    • Disease Incidence: Percentage of infected fruits per plot.

    • Disease Severity: Percentage of the surface area of each fruit covered by gray mold, often using a 0-5 rating scale.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Phytotoxicity Assessment

This protocol is used to evaluate any potential damage to the host plant caused by this compound application.

Materials:

  • Healthy host plants

  • This compound formulation at various concentrations (including 1x and 2x the recommended rate)

  • Sprayer

Procedure:

  • Plant Selection: Select healthy, uniform plants of the target crop.

  • Treatment Application: Apply this compound at the recommended rate and a higher rate (e.g., 2x) to a set of plants. Include an untreated control group sprayed with water.

  • Observation: Observe the plants regularly (e.g., 3, 7, and 14 days after application) for any signs of phytotoxicity, such as:

    • Leaf yellowing (chlorosis)

    • Leaf spotting or burning (necrosis)

    • Stunting of growth

    • Deformation of leaves or flowers

  • Rating: Rate the phytotoxicity on a scale (e.g., 0 = no damage, 5 = severe damage).

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in plant pathology research.

Methionine_Biosynthesis_Pathway cluster_pathway Methionine Biosynthesis Pathway in Fungi Homoserine Homoserine O_Acetylhomoserine O-Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine acetyltransferase Cystathionine Cystathionine O_Acetylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase (Target of this compound) Proteins Protein Synthesis Methionine->Proteins This compound This compound This compound->Homocysteine Inhibits

Figure 1. Simplified diagram of the fungal methionine biosynthesis pathway indicating the inhibitory action of this compound.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo / Field Trial Isolation Isolate Target Pathogen Culture Pure Culture Establishment Isolation->Culture Mycelial_Assay Mycelial Growth Inhibition Assay Culture->Mycelial_Assay Spore_Assay Spore Germination Inhibition Assay Culture->Spore_Assay EC50 Determine EC₅₀ Value Mycelial_Assay->EC50 Spore_Assay->EC50 Plot_Design Experimental Plot Design EC50->Plot_Design Inform Field Rates Planting Plant Susceptible Host Crop Plot_Design->Planting Inoculation Pathogen Inoculation Planting->Inoculation Application Fungicide Application Inoculation->Application Assessment Disease Incidence & Severity Assessment Application->Assessment Phyto_Assessment Phytotoxicity Assessment Application->Phyto_Assessment Yield_Analysis Yield & Quality Analysis Assessment->Yield_Analysis Data_Analysis Statistical Analysis Yield_Analysis->Data_Analysis

Figure 2. General experimental workflow for evaluating the efficacy of this compound against a plant pathogen.

Logical_Relationship This compound This compound Application Inhibition Inhibition of Methionine Biosynthesis This compound->Inhibition Fungal_Growth Disruption of Fungal Growth & Development Inhibition->Fungal_Growth Mycelial_Inhibition Inhibition of Mycelial Growth Fungal_Growth->Mycelial_Inhibition Spore_Inhibition Inhibition of Spore Germination Fungal_Growth->Spore_Inhibition Disease_Control Control of Plant Disease Mycelial_Inhibition->Disease_Control Spore_Inhibition->Disease_Control

Figure 3. Logical relationship of this compound's mode of action leading to disease control.

References

Application Note: Field Trial Design for Efficacy Testing of Cyprodinil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyprodinil is a systemic, broad-spectrum fungicide belonging to the anilinopyrimidine class (FRAC Group 9).[1] Its primary mode of action is the inhibition of methionine biosynthesis, a crucial amino acid for protein synthesis in fungi.[2][3][4] This disruption of a vital metabolic pathway effectively stops fungal growth and reproduction, specifically by inhibiting germ tube elongation and mycelial growth.[3][5] this compound provides both preventive and curative activity against a range of plant pathogens, including Botrytis cinerea (gray mold), Venturia inaequalis (apple scab), and Monilinia spp. (brown rot) in various fruit, vegetable, and ornamental crops.[1][3] These protocols outline a comprehensive field trial design to rigorously evaluate the efficacy of this compound under real-world agricultural conditions.

Signaling Pathway: this compound Mode of Action

Cyprodinil_MoA cluster_pathogen Fungal Pathogen Cell precursors Precursors methionine Methionine Biosynthesis precursors->methionine Enzymatic Steps protein Protein Synthesis methionine->protein growth Mycelial Growth & Spore Germination protein->growth This compound This compound (FRAC 9 Fungicide) This compound->inhibition inhibition->methionine label_inhibit Inhibition

Caption: Mode of Action of this compound in inhibiting fungal methionine biosynthesis.

Experimental Protocols

Protocol: Field Trial Design and Setup

1.1. Objective: The primary objective is to determine the field efficacy of various concentrations of a this compound formulation in controlling a target fungal disease on a specific crop, comparing it against an untreated control and a commercial standard fungicide.[6][7] Secondary objectives include assessing phytotoxicity, impact on crop yield, and determining the optimal application timing (preventive vs. curative).[8][9]

1.2. Site Selection: Select a trial site with a known history of the target disease to ensure sufficient and uniform disease pressure for a valid test.[10] The site should be representative of the typical growing conditions for the target crop.[10]

1.3. Experimental Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability (e.g., soil gradients, slope).[11][12]

Table 1: Experimental Design Summary

Parameter Specification Rationale
Experimental Design Randomized Complete Block (RCB) Minimizes spatial variability within the field.
Number of Treatments 5 (e.g., this compound Low, Mid, High rates; Untreated Control; Reference Product) Allows for dose-response evaluation and comparison to standard practice.[10]
Replicates 4 Ensures statistical robustness and accounts for random error.[7]
Plot Size 10m x 3m (30 m²) Large enough to be representative and minimize edge effects, yet manageable.
Buffer Zones 1.5m between plots Prevents spray drift and inter-plot interference.
Total Plots 20 (5 treatments x 4 replicates)

| Total Area | Approx. 945 m² (including buffers) | |

Experimental Workflow

G A 1. Trial Planning & Protocol Dev. B 2. Site Selection & Preparation A->B C 3. Plot Layout & Randomization B->C D 4. Treatment Application C->D E 5. Data Collection (Disease, Yield, Phyto) D->E E->D Repeat Applications & Assessments F 6. Statistical Analysis E->F G 7. Final Report & Conclusion F->G

Caption: General workflow for conducting a fungicide efficacy field trial.

Protocol: Treatment Preparation and Application

2.1. Treatments: The trial should include a range of treatments to provide a comprehensive evaluation.

Table 2: Example Treatment List for a this compound Trial

Treatment No. Treatment Name Active Ingredient(s) Application Rate (g a.i./ha) Formulation
T1 Untreated Control None 0 N/A
T2 This compound - Low Rate This compound 225 75% WDG
T3 This compound - Mid Rate This compound 375 75% WDG
T4 This compound - High Rate This compound 525 75% WDG

| T5 | Reference Product | e.g., Fludioxonil + this compound | As per label | Commercial WG |

Note: Rates are hypothetical and should be adjusted based on the specific crop, target pathogen, and expected disease pressure. A standard commercial formulation is the 75% Water Dispersible Granule (WDG).[1]

2.2. Preparation of Spray Solution:

  • Calibrate the application equipment (e.g., CO2-pressurized backpack sprayer) to ensure accurate and uniform spray volume delivery. A typical volume is 200-400 liters per hectare.[13]

  • Fill the spray tank to 50% of the required water volume.

  • Begin agitation and add the precisely weighed amount of the this compound WDG formulation.

  • Continue agitation while adding the remaining water.

  • Ensure the product is fully dissolved before application.[13] Use the solution on the day of preparation.

2.3. Application Method:

  • Apply treatments as a foliar spray, ensuring complete and uniform coverage of the plant canopy, including the undersides of leaves.[13]

  • Applications should be made according to the pre-defined schedule (see Table 3), often starting preventively before disease onset or at the very first sign of symptoms.[13]

  • Avoid application during high heat or strong winds to minimize drift and evaporation.

Protocol: Data Collection and Assessment

3.1. Disease Assessment: Regular assessments are critical to track disease progression and treatment efficacy.

Table 3: Example Assessment Schedule

Assessment Timing Days After 1st Application (DAA) Data to Collect
Baseline -1 DAA Initial disease incidence/severity (should be zero for preventive trials)
Application 1 0 DAA -
Assessment 1 7-10 DAA Disease Incidence & Severity, Phytotoxicity
Application 2 14 DAA -
Assessment 2 21-24 DAA Disease Incidence & Severity, Phytotoxicity
Application 3 28 DAA -
Final Assessment 35-38 DAA Disease Incidence & Severity, Phytotoxicity

| Harvest | As per crop maturity | Crop Yield, Fruit/Produce Quality |

3.2. Assessment Parameters:

  • Disease Incidence (%): The percentage of plants within a sample (e.g., 20 randomly selected plants per plot) showing any symptoms of the target disease.[14]

    • Formula: (Number of infected plants / Total number of plants assessed) x 100

  • Disease Severity (%): The percentage of area on an individual plant part (e.g., leaf, fruit) affected by the disease. This is often rated using a standardized 0-100% scale or a 1-9 rating scale.[14][15] The average severity across the plot is then calculated.

  • Phytotoxicity: Visually assess each plot for any signs of crop injury, such as chlorosis, necrosis, or stunting, using a 0-100% scale (where 0 = no damage).[9]

  • Crop Yield ( kg/ha ): At harvest, measure the total weight of the marketable produce from a pre-defined central area of each plot to avoid edge effects.

Data Presentation and Analysis

4.1. Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. If significant differences are found (P < 0.05), a means separation test (e.g., Tukey's HSD) should be performed to compare treatment means.

4.2. Data Summary: Results should be summarized in clear, concise tables.

Table 4: Example of Final Data Summary Table

Treatment Application Rate (g a.i./ha) Final Disease Severity (%) Phytotoxicity (%) Marketable Yield ( kg/ha ) % Disease Control*
T1: Untreated Control 0 65.4 a 0.0 a 12,500 c -
T2: this compound - Low 225 22.1 b 0.0 a 18,200 b 66.2
T3: this compound - Mid 375 8.5 c 0.0 a 21,500 a 87.0
T4: this compound - High 525 5.2 c 0.0 a 22,100 a 92.1
T5: Reference Product As per label 7.9 c 0.0 a 21,800 a 87.9
P-value <0.001 >0.05 <0.001

| LSD (0.05) | | 5.1 | NS | 1,850 | |

*Means within a column followed by the same letter are not significantly different (Tukey's HSD, P < 0.05). *% Disease Control calculated using Abbott's formula: [(Severity in Control - Severity in Treatment) / Severity in Control] x 100.

References

Cyprodinil Seed Treatment Protocols for Soybeans: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodinil is a systemic fungicide belonging to the anilinopyrimidine class of chemicals.[1] Its primary mode of action is the inhibition of methionine biosynthesis in fungi, a crucial amino acid for their growth and proliferation.[1] This disruption of protein synthesis ultimately leads to the cessation of fungal development.[1] this compound exhibits both preventative and curative properties, making it a versatile tool in integrated pest management (IPM) programs.[1] While commonly used as a foliar fungicide on a variety of crops, its application as a seed treatment for soybeans is an area of growing interest for the management of early-season diseases. This document provides an overview of the available data and outlines protocols for the evaluation of this compound as a soybean seed treatment.

Data Presentation

Currently, publicly available data on the standalone application of this compound as a seed treatment for soybeans is limited. Most research has focused on this compound in combination with other fungicides. The following tables summarize the available quantitative data.

Table 1: Efficacy of this compound in Combination with Fludioxonil Against Soybean Red Crown Rot (Calonectria ilicicola)

TreatmentApplication Rate (g a.i./kg seed)Post-Emergence Damping-Off ReductionDisease Severity Reduction
This compound + Fludioxonil0.80SignificantSignificant
Untreated ControlN/AN/AN/A

Data from a pot assay study. Significance is relative to the untreated control.

Table 2: General Efficacy of Fungicide Active Ingredients Against Common Soybean Seedling Diseases

Fungal PathogenThis compound Efficacy Rating
Fusarium spp.Data Not Available
Rhizoctonia solaniData Not Available
Pythium spp.Data Not Available
Phytophthora sojaeData Not Available

Note: Efficacy ratings for this compound against these specific soybean seedling pathogens are not widely available in published literature. The North Central Regional Committee on Soybean Diseases (NCERA-137) provides efficacy ratings for many fungicide active ingredients, but this compound is not currently included for soybean seedling diseases.[2][3][4][5]

Table 3: Phytotoxicity of Fungicide Seed Treatments on Soybeans

Active IngredientEffect on GerminationEffect on EmergenceEffect on Seedling Vigor
This compoundData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate this compound as a soybean seed treatment.

Laboratory Seed Treatment Protocol

This protocol outlines the steps for treating soybean seeds with this compound in a laboratory setting for subsequent germination, emergence, and efficacy trials.

Materials:

  • Soybean seeds of a designated cultivar

  • Technical grade or formulated this compound

  • A suitable solvent for technical grade this compound (if applicable)

  • A polymer or sticker agent to ensure adherence to the seed coat

  • Distilled water

  • A rotary seed treater or a sealed container for manual mixing

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Slurry Preparation:

    • For formulated this compound (e.g., Water Dispersible Granules - WDG), calculate the required amount based on the target application rate (e.g., g a.i./kg seed).

    • Create a slurry by mixing the formulated product with a predetermined volume of distilled water and a polymer/sticker. The final slurry volume should be sufficient to ensure even coverage without overly wetting the seeds.

    • For technical grade this compound, dissolve the required amount in a minimal volume of a suitable solvent before creating an emulsion or suspension in water with a polymer/sticker.

  • Seed Treatment:

    • Weigh a known quantity of soybean seeds.

    • Place the seeds in the rotary seed treater or a sealed container.

    • Gradually add the prepared slurry to the seeds while the treater is in motion or while manually agitating the container.

    • Continue mixing for a specified duration (e.g., 2-5 minutes) to ensure uniform coating of all seeds.

  • Drying:

    • Spread the treated seeds in a thin layer on a clean, non-absorbent surface.

    • Allow the seeds to air dry completely in a well-ventilated area, avoiding direct sunlight or high temperatures that could affect seed viability.

  • Storage:

    • Once dry, store the treated seeds in labeled bags in a cool, dry place until planting.

Greenhouse Efficacy and Phytotoxicity Assessment

This protocol describes a greenhouse experiment to evaluate the efficacy of this compound against specific soybean pathogens and to assess its potential phytotoxicity.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

Treatments:

  • Untreated control (UTC)

  • This compound-treated seeds at various rates (e.g., X, 2X, 4X the proposed rate)

  • Positive control (a commercially available fungicide seed treatment with known efficacy against the target pathogen)

Procedure:

  • Soil and Inoculum Preparation:

    • Use a sterilized potting mix to avoid confounding effects from other soilborne pathogens.

    • For efficacy trials, inoculate the soil with a known quantity of the target pathogen (Fusarium spp., Rhizoctonia solani, or Pythium spp.). The inoculum can be prepared on a suitable substrate (e.g., grain for Fusarium and Rhizoctonia, sand-cornmeal for Pythium).

  • Planting:

    • Plant a predetermined number of seeds (e.g., 10-20) from each treatment group into individual pots.

    • For phytotoxicity assessment, plant treated seeds in non-inoculated soil.

  • Data Collection:

    • Germination and Emergence: Record the number of emerged seedlings daily for 14-21 days after planting.

    • Disease Assessment: At a predetermined time point (e.g., 21-28 days after planting), carefully remove the seedlings from the pots and wash the roots. Rate the severity of disease symptoms (e.g., root rot, hypocotyl lesions) using a standardized rating scale (e.g., 0-5, where 0 = no symptoms and 5 = severe symptoms).

    • Phytotoxicity Assessment: In the non-inoculated pots, observe seedlings for any signs of phytotoxicity, such as stunting, chlorosis, necrosis, or malformations. Measure seedling height and root length.

  • Data Analysis:

    • Calculate the percentage of germination and emergence for each treatment.

    • Analyze disease severity ratings and phytotoxicity data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD).

Field Efficacy Trial Protocol

This protocol outlines a field experiment to evaluate the performance of this compound seed treatment under real-world conditions.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

Plot Size: Typically 4-6 rows wide and 20-30 feet long.

Treatments:

  • Untreated control (UTC)

  • This compound-treated seeds at one or more rates.

  • Commercially available standard fungicide seed treatment(s).

Procedure:

  • Site Selection: Choose a field with a history of soybean seedling diseases.

  • Planting:

    • Use a commercial-style planter calibrated to the desired seeding rate.

    • Plant all treatments on the same day to ensure uniform environmental conditions.

  • Data Collection:

    • Stand Count: At the V2-V3 growth stage, count the number of plants in a designated length of the center rows of each plot.

    • Disease Assessment: If disease pressure is evident, collect a representative sample of seedlings from the outer rows of each plot and assess for disease symptoms as described in the greenhouse protocol.

    • Yield: At crop maturity, harvest the center two rows of each plot using a plot combine. Determine the grain yield and adjust to a standard moisture content (e.g., 13%).

  • Data Analysis:

    • Analyze stand count, disease ratings, and yield data using appropriate statistical methods to determine the effect of the seed treatments.

Visualizations

Signaling Pathway

G cluster_fungus Fungal Cell Methionine_Biosynthesis Methionine Biosynthesis Pathway Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Provides Methionine Fungal_Growth Fungal Growth and Proliferation Protein_Synthesis->Fungal_Growth Essential for Growth This compound This compound This compound->Methionine_Biosynthesis Inhibits

Caption: this compound's Mode of Action in Fungi.

Experimental Workflow

G cluster_lab Laboratory Phase cluster_greenhouse Greenhouse Evaluation cluster_field Field Trial cluster_analysis Data Analysis Seed_Prep Soybean Seed Preparation Treatment_App This compound Seed Treatment Application Seed_Prep->Treatment_App Drying Drying of Treated Seeds Treatment_App->Drying Planting_GH Planting in Inoculated and Non-Inoculated Soil Drying->Planting_GH Planting_Field Plot Planting Drying->Planting_Field Data_Collection_GH Germination, Emergence, Disease, and Phytotoxicity Data Collection Planting_GH->Data_Collection_GH Analysis Statistical Analysis and Interpretation Data_Collection_GH->Analysis Data_Collection_Field Stand Count, Disease Rating, and Yield Data Collection Planting_Field->Data_Collection_Field Data_Collection_Field->Analysis

Caption: Workflow for Evaluating this compound Seed Treatment.

References

Troubleshooting & Optimization

Technical Support Center: Cyprodinil Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyprodinil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is an anilinopyrimidine fungicide classified under FRAC (Fungicide Resistance Action Committee) Group 9.[1][2][3] Its primary mode of action is the inhibition of methionine biosynthesis in fungi, which is crucial for protein synthesis and the secretion of hydrolytic enzymes necessary for infection.[1][2][4] This disruption affects fungal penetration and growth within the host plant.[1]

Q2: What are the general solubility and stability properties of this compound?

A2: this compound has moderate aqueous solubility and is chemically stable under standard ambient conditions.[5] It is hydrolytically stable in a pH range of 5-9.[6] However, it is unstable in the presence of iron(II) ions. For detailed solubility data, refer to Table 1.

Q3: How should I prepare a stock solution of this compound for in vitro assays?

A3: For most cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[7] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When preparing the working solution in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[7]

Troubleshooting Guides

Analyte Characterization and Stability
Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.- Ensure the final concentration is below its solubility limit in the specific buffer and temperature. - Consider using a co-solvent, but validate its compatibility with the assay. - For stock solutions, use an appropriate organic solvent like DMSO before diluting into an aqueous buffer.
Inconsistent results over time Degradation of this compound in stock or working solutions.- Prepare fresh working solutions for each experiment. - Store stock solutions in small aliquots at ≤ -20°C and protect from light.[7] - Avoid repeated freeze-thaw cycles.[7] - Verify the stability of this compound in your specific assay buffer and storage conditions.
Low recovery of this compound Adsorption to plasticware.- Use low-adsorption microplates and pipette tips. - Silanize glassware to reduce non-specific binding.
Analytical Assays (HPLC, GC-MS)
Issue Possible Cause Troubleshooting Steps
Poor peak shape or resolution Inappropriate mobile phase or column.- Optimize the mobile phase composition and gradient. - Ensure the column is suitable for the analysis of anilinopyrimidine compounds. - Check for column degradation and replace if necessary.
Signal suppression or enhancement (Matrix Effects) Co-eluting compounds from the sample matrix interfering with ionization.[8]- Use matrix-matched standards for calibration. - Implement a more rigorous sample clean-up procedure (e.g., Solid Phase Extraction). - Dilute the sample extract to reduce the concentration of interfering matrix components.[9] - Use an internal standard that is chemically similar to this compound.
Low recovery during sample extraction Inefficient extraction from the sample matrix.- Optimize the extraction solvent and procedure (e.g., QuEChERS method).[9] - Ensure complete homogenization of the sample. - Verify the pH of the extraction solvent, as it can influence the recovery of this compound.
Immunoassays (ELISA)
Issue Possible Cause Troubleshooting Steps
High background signal - Insufficient blocking.[10][11] - Non-specific binding of antibodies.[10] - Insufficient washing.[10][11][12] - Contaminated reagents or buffers.[13]- Increase the concentration of the blocking agent or the blocking incubation time.[10][11] - Add a detergent (e.g., Tween-20) to the blocking and wash buffers.[10] - Increase the number of wash steps and ensure efficient removal of wash buffer.[11][12] - Use sterile, high-purity reagents and prepare fresh buffers.[13]
Low signal or poor sensitivity - Suboptimal pH or ionic strength of the assay buffer. - Degraded antigen or antibody. - Incorrect antibody concentrations.- Optimize the pH and ionic strength of your buffers as these can significantly impact assay sensitivity. - Use fresh or properly stored antibodies and coating antigens. - Perform a titration of the primary and secondary antibodies to determine the optimal concentrations.
Cytotoxicity Assays (e.g., MTT Assay)
Issue Possible Cause Troubleshooting Steps
High variability between replicate wells - Uneven cell seeding.[14] - "Edge effect" in 96-well plates.[14] - Incomplete dissolution of formazan crystals.[15]- Ensure a homogenous cell suspension before and during seeding.[14] - Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.[14] - After adding the solubilization solution (e.g., DMSO), shake the plate thoroughly to ensure all formazan is dissolved.[15]
Increased cell proliferation at low concentrations Hormesis or other biological effects of this compound at sub-lethal doses.- This may be a true biological effect. Expand the concentration range to fully characterize the dose-response curve. - Confirm the observation with an alternative viability assay (e.g., cell counting).
Low signal or no color change - Insufficient number of viable cells. - Incorrect incubation time with MTT reagent. - Cell death due to factors other than the treatment.- Ensure you are seeding an adequate number of cells per well.[16] - Optimize the MTT incubation time for your specific cell line (typically 2-4 hours).[16] - Include a positive control for cell death and a negative (untreated) control to verify normal cell growth.[17]
Fungicide Resistance Assays
Issue Possible Cause Troubleshooting Steps
No growth in control wells - Non-viable fungal isolate. - Inappropriate growth medium.- Confirm the viability of the fungal culture before starting the assay. - Ensure the growth medium and incubation conditions are optimal for the specific fungal species.
Inconsistent results for the same isolate - Variation in inoculum density. - Uneven distribution of this compound in the agar.- Standardize the preparation of the fungal inoculum (e.g., spore suspension concentration). - Ensure thorough mixing of this compound into the molten agar before pouring plates.
Unexpectedly high resistance - Natural resistance in the fungal population. - Cross-resistance with other fungicides. - Degradation of this compound in the assay medium.- Confirm the finding by testing multiple isolates from the same population. - Be aware that cross-resistance exists among anilinopyrimidine fungicides.[2] - Prepare fresh fungicide-amended media for each experiment.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventTemperaturepHSolubilityReference
Water25°C5.020 mg/L[6]
Water25°C7.013 mg/L[6]
Water25°C9.015 mg/L[6]
Acetone25°C->500 g/L[6]
Dichloromethane25°C->500 g/L[6]
Ethyl acetate25°C->500 g/L[6]
Hexane25°C-26 g/L[6]
Methanol25°C-150 g/L[6]
Octanol25°C-140 g/L[6]
Toluene25°C-440 g/L[6]

Table 2: Efficacy and Detection Limits of this compound in Various Assays

Assay TypeTarget/MatrixValueUnitsReference
Mycelial Growth Assay (Discriminatory Dose)Botrytis cinerea4µg/ml[18]
Mycelial Growth Assay (Discriminatory Dose)Botrytis cinerea8mg/L[19]
HPLC-MS/MSTree nuts, PotatoLOQ: 0.01mg/kg
HPLC-MS/MSPlantsLOQ: 0.01mg/kg

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of the different this compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Fungicide Sensitivity Assay for Botrytis cinerea
  • Media Preparation: Prepare a suitable growth medium (e.g., Gamborg B5 or 0.5% sucrose agar to exclude amino acids that might interfere with the assay).[19][20] Autoclave and cool to 50-55°C.

  • Fungicide Amendment: Add this compound from a stock solution to the molten agar to achieve the desired discriminatory dose (e.g., 4 µg/mL).[18] Pour the amended agar into petri dishes. Also, pour non-amended control plates.

  • Inoculation: Place a mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each plate.

  • Incubation: Incubate the plates in the dark at 20-22°C for 3-4 days.

  • Assessment: Measure the colony diameter of the fungal growth on the control and fungicide-amended plates. Calculate the percentage of growth inhibition relative to the control. An isolate is considered resistant if it shows significant growth on the amended plate compared to the sensitive control.

Visualizations

Cyprodinil_Signaling_Pathway cluster_aspartate Aspartate Family Pathway cluster_methionine Methionine Biosynthesis Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Homoserine Homoserine Aspartate-semialdehyde->Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Met2p Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Met6p Protein Synthesis Protein Synthesis Methionine->Protein Synthesis This compound This compound Methionine Biosynthesis Methionine Biosynthesis This compound->Methionine Biosynthesis Inhibition Fungal Growth &\nPathogenicity Fungal Growth & Pathogenicity Protein Synthesis->Fungal Growth &\nPathogenicity

Caption: Proposed signaling pathway of this compound's mode of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Solutions Prepare Serial Dilutions in Assay Medium Stock_Solution->Working_Solutions Treatment Treat Sample with This compound Dilutions Working_Solutions->Treatment Sample_Prep Prepare Biological Sample (e.g., Cell Culture, Fungal Isolate) Sample_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Measurement_Step Perform Assay-Specific Measurement Step (e.g., Add MTT, Measure Growth) Incubation->Measurement_Step Data_Acquisition Acquire Raw Data (e.g., Absorbance, Diameter) Measurement_Step->Data_Acquisition Data_Processing Process Data (e.g., Background Subtraction, Calculate % Inhibition) Data_Acquisition->Data_Processing Results Determine IC50/EC50, Assess Resistance Data_Processing->Results Troubleshooting_Logic Start Unexpected MTT Assay Results Check_Replicates High Variability between Replicates? Start->Check_Replicates Action_Seeding Review Cell Seeding Protocol: - Ensure homogenous suspension - Avoid edge effects Check_Replicates->Action_Seeding Yes Check_Controls Are Controls (Untreated, Vehicle) Behaving as Expected? Check_Replicates->Check_Controls No End Re-run Assay Action_Seeding->End Action_Controls Troubleshoot Culture Conditions: - Check for contamination - Verify media components Check_Controls->Action_Controls No Check_Formazan Incomplete Formazan Dissolution? Check_Controls->Check_Formazan Yes Action_Controls->End Action_Solubilization Improve Solubilization: - Increase shaking time/intensity - Pipette mix to dissolve crystals Check_Formazan->Action_Solubilization Yes Consider_BioEffect Consider Biological Effect: - Hormesis at low doses? - Confirm with alternate assay Check_Formazan->Consider_BioEffect No Action_Solubilization->End

References

Cyprodinil Solubility and Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyprodinil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a low to moderate aqueous solubility that is influenced by pH. Its solubility is higher in acidic conditions.[1][2]

Q2: How does pH affect the solubility of this compound in water?

A2: this compound is a weak base with a pKa of 4.44.[1][2] Consequently, its solubility in aqueous solutions is pH-dependent. At pH values below its pKa, this compound becomes protonated, leading to increased solubility. As the pH increases above 4.44, its solubility decreases. For instance, at 25°C, the solubility is 20 mg/L at pH 5.0 and decreases to 13 mg/L at pH 7.0.[1][2]

Q3: In which organic solvents is this compound soluble?

A3: this compound exhibits good solubility in several organic solvents. It is highly soluble in acetone (>500 g/L), dichloromethane (>500 g/L), and ethyl acetate (>500 g/L).[1] It is also soluble in ethanol (160 g/L), methanol (150 g/L), and toluene (440 g/L).[1][2] Its solubility is low in n-hexane (26 g/L).[1][2]

Q4: How should I prepare a stock solution of this compound for in vitro experiments?

A4: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or acetone, where it is readily soluble.[3] For cell culture experiments, DMSO is a common choice.[3] After dissolving this compound in the organic solvent, it can be further diluted to the final desired concentration in the aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the experimental system (typically <0.5%).

Q5: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer/media. What should I do?

A5: This is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this problem.

Data Presentation: this compound Solubility

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Water at Different pH Values (25°C)

pHSolubility (mg/L)
5.020
7.013
7.616
9.015

Source:[1][2]

Table 2: Solubility of this compound in Organic Solvents (25°C)

SolventSolubility (g/L)
Acetone>500
Dichloromethane>500
Ethyl Acetate>500
Toluene440
Ethanol160
Methanol150
n-Octanol140
n-Hexane26

Source:[1][2]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Encountering precipitation upon dilution of a this compound stock solution is a frequent challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.

G start Precipitation Observed in Aqueous Solution check_solvent_conc Is the final organic solvent concentration > 0.5%? start->check_solvent_conc reduce_solvent Reduce organic solvent concentration by using a higher stock concentration or a serial dilution. check_solvent_conc->reduce_solvent Yes check_final_conc Is the final this compound concentration above its aqueous solubility limit? check_solvent_conc->check_final_conc No reduce_solvent->check_final_conc lower_conc Lower the final working concentration of this compound. check_final_conc->lower_conc Yes consider_enhancement Consider solubility enhancement techniques. check_final_conc->consider_enhancement No success Problem Resolved lower_conc->success use_cosolvent Use a co-solvent system (e.g., water/ethanol mixture). consider_enhancement->use_cosolvent use_cyclodextrin Employ cyclodextrins to form inclusion complexes. consider_enhancement->use_cyclodextrin adjust_ph Adjust the pH of the aqueous medium to be more acidic (pH < 7). consider_enhancement->adjust_ph use_cosolvent->success use_cyclodextrin->success adjust_ph->success fail Problem Persists? Consult further.

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.

  • Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of this compound in the same buffer should be prepared for accurate quantification.

  • The determined concentration represents the solubility of this compound in the tested buffer at the specified temperature.

Protocol 2: Enhancing this compound Solubility using Co-solvents

This protocol describes how to use a co-solvent to increase the solubility of this compound in an aqueous medium.

Materials:

  • This compound (solid)

  • Co-solvent (e.g., ethanol, polyethylene glycol 400)

  • Aqueous buffer

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in ethanol).

  • In a separate container, prepare the desired final volume of the aqueous buffer.

  • While vigorously stirring the aqueous buffer, slowly add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Continue stirring for at least 30 minutes to ensure complete mixing and dissolution.

  • Visually inspect the solution for any signs of precipitation.

  • It is advisable to determine the final concentration of the solubilized this compound analytically to confirm the effectiveness of the co-solvent system.

Mandatory Visualization

This compound's Proposed Mechanism of Action

This compound is proposed to inhibit the biosynthesis of methionine in fungi, a critical amino acid for protein synthesis and other metabolic processes.[1]

G cluster_pathway Methionine Biosynthesis Pathway Homoserine Homoserine O_Succinylhomoserine O-Succinylhomoserine Homoserine->O_Succinylhomoserine Homoserine O-succinyltransferase Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein Protein Synthesis Methionine->Protein This compound This compound This compound->inhibition inhibition->Cystathionine Inhibition inhibition->Homocysteine Inhibition

Caption: Proposed mechanism of action of this compound.

References

improving the stability of Cyprodinil in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Cyprodinil in experimental setups. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound is a systemic, broad-spectrum anilinopyrimidine fungicide.[1][2] Its primary mode of action is the inhibition of methionine biosynthesis, an essential amino acid for fungi.[2][3] This disruption of protein synthesis stops fungal penetration and mycelial growth.[2][3]

Q2: What are the main factors that can compromise this compound's stability in a laboratory setting? A2: The primary factors leading to this compound degradation in experimental setups are exposure to light (photolysis), the presence of certain metal ions, particularly iron(II), and microbial contamination.[4][5][6] While it is highly stable to hydrolysis across a wide pH range, light sensitivity is a critical handling parameter.[7]

Q3: How should I properly store pure this compound powder and its stock solutions? A3: Pure this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[4][8][9] For stock solutions, it is recommended to store them in amber glass vials or wrapped in aluminum foil at low temperatures. For long-term storage, -20°C or -80°C is advisable to prevent degradation.[10][11]

Q4: Is this compound stable in aqueous buffers? A4: this compound is very stable against hydrolysis in aqueous solutions with a pH range of 4 to 9, showing a half-life (DT50) of over a year.[3][4][7] However, it is susceptible to photodegradation when exposed to UV or sunlight in aqueous media, with reported half-lives ranging from a few hours to several days depending on the conditions.[4][7][12]

Q5: What are the recommended solvents for preparing high-concentration this compound stock solutions? A5: Due to its low water solubility, organic solvents are necessary for preparing stock solutions. This compound is highly soluble in acetone, dichloromethane, ethyl acetate, and toluene.[13] Methanol and DMSO are also commonly used and effective solvents for creating concentrated stocks that can be further diluted into aqueous experimental media.[11][13]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem: Inconsistent or lower-than-expected efficacy in bioassays.

  • Possible Cause 1: Degradation of Stock Solution. The stock solution may have degraded due to improper storage (exposure to light or elevated temperatures).

    • Solution: Prepare a fresh stock solution from pure this compound powder. Always store stock solutions protected from light and at or below -20°C.[10][11]

  • Possible Cause 2: Degradation in Experimental Medium. this compound in the final aqueous medium might be degrading during the experiment.

    • Solution: Protect the experimental setup (e.g., cell culture plates, flasks) from direct light by covering it with aluminum foil or conducting the experiment in a dark room.

  • Possible Cause 3: Presence of Catalytic Ions. The experimental medium may contain contaminants like iron(II) ions, which are known to destabilize this compound.[4]

    • Solution: Use high-purity water and reagents (e.g., analytical or cell-culture grade) to prepare buffers and media to avoid metal ion contamination.

Problem: Appearance of unexpected peaks during analytical quantification (HPLC, LC-MS).

  • Possible Cause 1: Photodegradation. Exposure of samples to light during preparation, handling, or in the autosampler can lead to the formation of multiple photoproducts.[5]

    • Solution: Use amber vials or light-blocking centrifuge tubes for all sample preparation steps. If possible, use a temperature-controlled autosampler and minimize the time samples spend waiting for injection.

  • Possible Cause 2: Microbial Degradation. If working with non-sterile samples (e.g., soil, environmental water), microbes can rapidly metabolize this compound.[6]

    • Solution: For abiotic stability studies, ensure all solutions and glassware are sterile. If microbial degradation is the focus, this is an expected outcome. For quantification, samples can be filtered (0.22 µm) and stored at -20°C to halt microbial activity.

Problem: this compound precipitates out of the aqueous experimental medium.

  • Possible Cause: Exceeded Solubility Limit. The final concentration of this compound in the aqueous medium is higher than its solubility limit.

    • Solution: Ensure the final concentration of the organic co-solvent (like DMSO or methanol) from the stock solution is kept to a minimum (typically <1%) but is sufficient to maintain solubility. A slight adjustment of the medium's pH towards 5.0 can marginally increase solubility.[3][13] Gentle warming or sonication can also help in initial dissolution, but the solution should remain clear upon returning to the experimental temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine [3]
Molecular Formula C₁₄H₁₅N₃ [13]
Molecular Weight 225.3 g/mol [3]
Melting Point 75.9 °C [3][4]
pKa (weak base) 4.44 [3][4]

| log Kₒw (Octanol-Water) | 4.0 (at pH 7.0, 25 °C) |[3][13] |

Table 2: Solubility of this compound at 25 °C

Solvent Solubility Reference
Water (pH 5.0) 20 mg/L [3][13]
Water (pH 7.0) 13 mg/L [3][13]
Water (pH 9.0) 15 mg/L [3][13]
Acetone >500 g/L [13]
Dichloromethane >500 g/L [13]
Ethyl Acetate >500 g/L [13]
Methanol 150 g/L [13]

| n-Hexane | 26 g/L |[13] |

Table 3: Stability of this compound under Various Conditions

Condition Parameter Stability / Half-Life (DT₅₀) Reference
Hydrolysis DT₅₀ at 25 °C (pH 4-9) > 1 year [3][4][7]
Photolysis DT₅₀ in water (UV light) 0.4 - 46 days (condition-dependent) [4][7][12]
Soil (Aerobic) DT₅₀ at 20 °C 20 - 60 days [4]
Elevated Temp. Formulation Storage Stable for at least 2-3 years [9][13]

| Metal Ions | Presence of Iron(II) | Unstable |[4] |

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (10 mg/mL)

  • Materials: this compound (pure standard), analytical balance, 10 mL volumetric flask (amber glass), DMSO (HPLC grade).

  • Procedure: a. Accurately weigh 100 mg of this compound powder. b. Transfer the powder into the 10 mL amber volumetric flask. c. Add approximately 7 mL of DMSO to dissolve the powder completely. Use a vortex mixer if necessary. d. Once fully dissolved, add DMSO to the 10 mL mark. e. Cap the flask and invert several times to ensure a homogenous solution.

  • Storage: Aliquot into smaller amber glass vials and store at -20°C for up to 6 months. For longer-term storage, -80°C is recommended.

Protocol 2: General Method for Assessing Photostability in an Aqueous Solution

  • Materials: this compound stock solution, sterile aqueous buffer (e.g., pH 7 phosphate buffer), quartz or borosilicate glass tubes, UV light source (e.g., mercury vapor lamp), amber HPLC vials, HPLC or LC-MS/MS system.

  • Procedure: a. Prepare a working solution of this compound (e.g., 1 mg/L) in the aqueous buffer by diluting the stock solution. b. Dispense the working solution into several transparent tubes (for light exposure) and several amber tubes (as dark controls). c. Place the transparent tubes under the UV light source. Place the dark controls next to the setup, wrapped completely in aluminum foil. d. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect samples from both the light-exposed and dark control tubes. e. Immediately transfer the collected samples into amber HPLC vials. f. Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the remaining concentration of this compound. g. Calculate the degradation rate and half-life (DT₅₀) by plotting the natural log of the concentration versus time.

Protocol 3: Quantification of this compound using LC-MS/MS This protocol is a generalized procedure based on common analytical methods.[10][14]

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Positive ESI Mode):

    • Precursor Ion (m/z): 226.1

    • Quantification Product Ion (m/z): 93.1

    • Confirmation Product Ion (m/z): 77.1

  • Quantification: Generate a calibration curve using serial dilutions of a certified this compound standard (e.g., 0.5 to 500 ng/mL). The concentration in unknown samples is determined by comparing their peak areas to the calibration curve.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for this compound Instability start Inconsistent or Low Efficacy Results check_stock Check Stock Solution start->check_stock check_exp Check Experimental Conditions start->check_exp stock_age Is solution old (>6 months) or improperly stored? check_stock->stock_age light Was experiment protected from light? check_exp->light prep_fresh ACTION: Prepare fresh stock & store properly (-20°C, dark) stock_age->prep_fresh Yes stock_ok Stock Solution OK stock_age->stock_ok No protect_light ACTION: Cover setup with foil or work in dark room light->protect_light No ions Is media free of Fe(II) ions? light->ions Yes use_pure ACTION: Use high-purity reagents and water ions->use_pure No exp_ok Experimental Conditions OK ions->exp_ok Yes

Caption: Troubleshooting workflow for diagnosing this compound instability issues.

degradation_factors Key Factors in this compound Degradation This compound This compound (C₁₄H₁₅N₃) photoproducts Multiple Photoproducts (Isomers, Cleavage Products) This compound->photoproducts major pathway oxidation_products Oxidation Products This compound->oxidation_products metabolites Hydroxylated and Conjugated Metabolites This compound->metabolites uv_light UV Light / Sunlight (Photolysis) uv_light->this compound fe_ions Iron(II) Ions (Catalytic Degradation) fe_ions->this compound microbes Microbial Action (Metabolism) microbes->this compound stable Stable Conditions hydrolysis Hydrolysis (pH 4-9) stable->hydrolysis temp Elevated Temperature stable->temp other_metals Other Metal Ions (Al, Sn, Cu, Zn) stable->other_metals

Caption: Primary degradation pathways and stability factors for this compound.

stability_study_workflow Workflow for a this compound Stability Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_work 2. Prepare Working Solution (e.g., 1 mg/L in Buffer) prep_stock->prep_work expose 3. Expose to Condition (e.g., UV Light) + Dark Control prep_work->expose sample 4. Sample at Timepoints (t=0, 1, 2, 4... hrs) expose->sample analyze 5. Analyze Samples by LC-MS/MS sample->analyze calculate 6. Calculate Concentration & Degradation Rate (DT₅₀) analyze->calculate

Caption: A simplified experimental workflow for assessing this compound stability.

References

Technical Support Center: Minimizing Cyprodinil Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Cyprodinil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is photodegradation, which is the breakdown of the molecule upon exposure to light.[1] In contrast, this compound is generally stable to hydrolysis in the dark across a wide pH range (pH 4-9) at room temperature. Other factors that can influence the rate of photodegradation include the pH of the solution, the presence of certain metal ions, and other dissolved substances like nitrates and humic acids.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While this compound is hydrolytically stable in the dark at pH levels between 4 and 9, its rate of photodegradation is pH-dependent. Studies have shown that the degradation rate of this compound when exposed to light is greater in alkaline solutions compared to acidic or neutral solutions.[1] Therefore, to minimize photodegradation, maintaining a neutral to slightly acidic pH is recommended for your aqueous solutions.

Q3: What is the effect of temperature on this compound degradation?

A3: For most chemical reactions, including degradation, the rate tends to increase with temperature, following principles described by the Arrhenius equation.[2] While this compound is stable at 25°C in the dark, elevated temperatures can accelerate degradation, especially in the presence of other contributing factors like light. For optimal stability, especially for long-term storage, aqueous solutions of this compound should be kept in a cool, dark place. Refrigeration is a common practice to slow down potential degradation processes.

Q4: Is it necessary to protect my this compound solutions from light?

A4: Absolutely. Photodegradation is the most significant cause of this compound degradation in aqueous environments.[1] The half-life of this compound can be as short as 0.4 to 13.5 days when exposed to light, whereas it is stable for over a year in the dark.[1] It is crucial to prepare, handle, and store all this compound solutions in amber glassware or containers wrapped in aluminum foil to protect them from light exposure.

Q5: What are the major degradation products of this compound that I should be aware of?

A5: The photodegradation of this compound in water leads to several transformation products. The primary degradation pathways involve hydroxylation of the pyridine ring, followed by a series of photochemical reactions including ring-opening and demethylation.[1] Another identified pathway is the Hofmann-Martius rearrangement, leading to isomeric photoproducts.[1] Key identified transformation products include hydroxylated derivatives of this compound and isomers resulting from molecular rearrangement.[1]

Data Presentation: Summary of this compound Stability

The following tables summarize the stability of this compound under various conditions based on available literature.

Table 1: Hydrolytic Stability of this compound in the Dark at 25°C

pH RangeHalf-Life (DT50)Reference
4 - 9> 1 year

Table 2: Photodegradation Stability of this compound in Water

ConditionHalf-Life (DT50)Key Factors Influencing RateReference
Under UV/Visible Light0.4 - 13.5 dayspH (faster in alkaline), presence of Fe(III), nitrates, and humic acids.[1]

Experimental Protocols

Protocol 1: General Aqueous Stability Study for this compound

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution.

  • Preparation of Buffer Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using standard laboratory reagents (e.g., acetate, phosphate, borate buffers).

    • Ensure all glassware is scrupulously clean.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of analytical grade this compound.

    • Dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or methanol) before diluting with the appropriate buffer to the final desired concentration. This is to ensure complete dissolution as this compound has moderate water solubility.

  • Sample Incubation:

    • Aliquots of the this compound solution in each buffer should be prepared.

    • For photodegradation studies, use clear glass vials and expose them to a controlled light source (e.g., a xenon arc lamp simulating sunlight).

    • For hydrolysis studies, use amber glass vials or wrap clear vials in aluminum foil and store them in a temperature-controlled chamber in the dark.

    • Maintain a constant temperature throughout the experiment (e.g., 25°C, 40°C).

  • Sampling:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and so on).

    • Immediately quench any further degradation by storing the samples in the dark at a low temperature (e.g., -20°C) until analysis.

  • Analysis:

    • Analyze the concentration of this compound and any potential degradation products in the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • A typical HPLC method might involve a C18 column with a mobile phase of acetonitrile and water.[3]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) of this compound under each experimental condition.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Unexpectedly Rapid Degradation 1. Light Exposure: Unintentional exposure to ambient or natural light. 2. Incorrect pH: The pH of the solution may be higher (more alkaline) than intended, accelerating photodegradation. 3. Contaminants: Presence of catalytic metal ions (e.g., Fe(III)) or other reactive species in the water or buffer.1. Ensure all solutions are prepared and stored in amber glassware or foil-wrapped containers. 2. Verify the pH of your buffered solution before and during the experiment. 3. Use high-purity water (e.g., HPLC grade) and analytical grade buffer reagents.
Poor Reproducibility of Results 1. Inconsistent Light Exposure: Variation in the distance or angle of samples relative to the light source. 2. Temperature Fluctuations: Inconsistent temperature control during incubation. 3. Inconsistent Sample Preparation: Variations in initial concentration or solvent ratios.1. Use a calibrated and stable light source in a controlled chamber. Ensure all samples are equidistant from the source. 2. Use a calibrated, temperature-controlled incubator or water bath. 3. Follow a strict and detailed Standard Operating Procedure (SOP) for sample preparation.
Analytical Issues (e.g., Peak Tailing, Shifting Retention Times in HPLC) 1. Column Degradation: The HPLC column may be degrading or contaminated. 2. Mobile Phase Issues: Incorrect mobile phase composition or pH. 3. Matrix Effects: Interference from degradation products or buffer components.1. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 2. Prepare fresh mobile phase daily and ensure it is properly degassed. 3. Analyze a blank (buffer solution without this compound) to check for interfering peaks. Adjust chromatographic conditions (e.g., gradient, mobile phase) to improve separation.

Visualizations

Cyprodinil_Degradation_Pathway cluster_hydroxylation Hydroxylation & Ring Opening cluster_rearrangement Hofmann-Martius Rearrangement This compound This compound TP1 Hydroxylated Pyridine Ring (TPs 1) This compound->TP1 Hydroxylation TP3_5 Isomeric Products (TPs 3-5) This compound->TP3_5 Rearrangement TP2 Ring-Opened Product (TPs 2) TP1->TP2 Ring Opening, H₂O Addition, Demethylation TP6 Hydroxylated Benzene Ring (TPs 6) TP2->TP6 Hydroxylation

Caption: Photodegradation pathway of this compound in aqueous solutions.

Stability_Study_Workflow start Start: Define Study Parameters (pH, Temp, Light) prep Prepare Buffered Aqueous Solutions start->prep stock Prepare this compound Stock Solution prep->stock spike Spike Buffers to Final Concentration stock->spike incubate Incubate Samples (Light/Dark Conditions) spike->incubate sample Collect Aliquots at Time Points (t₀, t₁, t₂, ... tₙ) incubate->sample analyze Analyze via Stability-Indicating Method (e.g., HPLC) sample->analyze data Process Data: Plot Concentration vs. Time analyze->data calc Calculate Degradation Kinetics & Half-Life (DT₅₀) data->calc end_node End: Report Findings calc->end_node

Caption: Experimental workflow for a this compound aqueous stability study.

Troubleshooting_Degradation start Problem: Unexpectedly Fast Degradation check_light Is the solution fully protected from light? start->check_light solution_light_yes Action: Use amber vials or wrap in foil. Store in the dark. check_light->solution_light_yes No check_ph Is the pH verified and stable? check_light->check_ph Yes solution_ph_no Action: Re-buffer the solution. Verify pH before and during the study. check_ph->solution_ph_no No check_temp Is the temperature controlled and consistent? check_ph->check_temp Yes solution_temp_no Action: Use a calibrated incubator. Monitor temperature regularly. check_temp->solution_temp_no No check_contaminants Are water and reagents high purity? check_temp->check_contaminants Yes solution_contaminants_no Action: Use HPLC-grade water and analytical grade reagents. check_contaminants->solution_contaminants_no No end_node If problem persists, investigate analytical method or matrix effects. check_contaminants->end_node Yes

Caption: Troubleshooting logic for unexpected this compound degradation.

References

Troubleshooting Inconsistent Results in Cyprodinil Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Cyprodinil bioassays. The following information is designed to help identify and resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, dissolved in DMSO, precipitates when added to my aqueous culture medium. How can I prevent this?

A1: This is a common issue when transitioning a compound from a high-concentration organic solvent stock to a lower-concentration aqueous medium. Here are several steps to mitigate precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally not exceeding 0.5%, as higher concentrations can be toxic to cells and increase the likelihood of your compound precipitating.[1] For sensitive primary cells, the final DMSO concentration should be kept at or below 0.1%.[1]

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock solution in a smaller volume of an aqueous buffer like PBS. This intermediate dilution step can help the compound stay in solution when added to the final culture medium.[1]

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate that may have formed.[1]

  • Temperature: Ensure that all components are at the appropriate temperature. Sometimes, temperature shifts can cause compounds to fall out of solution.[2] Avoid repeated freeze-thaw cycles of your stock solution.[2]

Q2: The EC50 values from my this compound bioassay are highly variable between experiments. What are the potential causes?

A2: Variability in EC50 values is a frequent challenge in bioassays and can stem from several factors:

  • Inconsistent Inoculum: The age, concentration, and viability of the fungal spores or mycelial fragments used for inoculation must be consistent. Using inoculum from the edge of an actively growing culture is recommended.

  • Media Composition: Minor variations in media preparation, including pH and the concentration of salts and nutrients, can affect both fungal growth and the activity of this compound.[3]

  • Incubation Conditions: Temperature and light can significantly impact results. This compound is known to be susceptible to photolysis, with a half-life in water that can range from 0.4 to 13.5 days depending on light exposure.[4] Ensure consistent temperature and incubate plates in the dark.

  • Data Analysis: The method used to calculate EC50 values can introduce variability. It is crucial to use a consistent non-linear regression model and to log-transform your concentration data before analysis.[5][6]

Q3: My observed EC50 values for a specific fungal species are significantly higher than what is reported in the literature. What could be the reason?

A3: Discrepancies between your EC50 values and published data can be alarming but often have a logical explanation:

  • Fungicide Resistance: The fungal isolate you are using may have developed resistance or reduced sensitivity to this compound. This is particularly common in isolates from agricultural settings where the fungicide is frequently used.

  • Assay Type: Different bioassay methods (e.g., mycelial growth inhibition vs. spore germination) can yield different EC50 values. Ensure you are comparing your results to data generated using a similar methodology.

  • Media Interaction: Components in your culture medium could be interacting with the this compound, reducing its effective concentration.

  • Stock Solution Degradation: While this compound is hydrolytically stable, improper storage of the stock solution (e.g., exposure to light, repeated freeze-thaw cycles) could lead to degradation and a loss of potency. Stock solutions of this compound are typically stable for up to 2 years at -80°C and 1 year at -20°C.

Q4: I am not seeing a clear dose-response curve in my assay. What should I check?

A4: A lack of a clear sigmoidal dose-response curve can be due to several issues:

  • Incorrect Concentration Range: The concentrations of this compound you are testing may be too high or too low. Conduct a preliminary range-finding experiment to determine the appropriate concentration range to capture the full dose-response curve.

  • Solubility Issues: If this compound is precipitating at higher concentrations, it will not be bioavailable, leading to a plateau in the response. Visually inspect your assay plates for any signs of precipitation.

  • Contamination: Bacterial or fungal contamination can interfere with the growth of the target organism and obscure the effects of the fungicide.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant errors in the final concentrations in your assay wells.

Data Presentation

Table 1: Reported EC50 Values of this compound Against Various Fungal Pathogens

Fungal SpeciesEC50 Value (µg/mL)Bioassay TypeReference
Botrytis cinerea0.01 - 0.1Mycelial Growth[7]
Alternaria solani<0.10 - 1.85Mycelial Growth
Alternaria alternataNot specifiedMycelial Growth
Cylindrocarpon destructans>5Mycelial Growth[8]
Neonectria ditissima5.04 - 83.7Germ-tube Growth[8]
Sclerotinia sclerotiorum0.19Not specified

Note: EC50 values can vary significantly based on the specific isolate, assay conditions, and methodology.

Experimental Protocols

Detailed Methodology for a Mycelial Growth Inhibition Bioassay

This protocol is a generalized procedure for determining the EC50 value of this compound against a filamentous fungus.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on Potato Dextrose Agar (PDA) plates at 25°C in the dark until the colony reaches a suitable size (e.g., 7-10 days).

    • Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the actively growing edge of the colony.

  • Preparation of Fungicide-Amended Media:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO. Store at -20°C in a light-protected vial.

    • Prepare a series of working solutions by diluting the stock solution in sterile distilled water.

    • Autoclave PDA medium and allow it to cool to approximately 50-55°C in a water bath.

    • Add the appropriate volume of each this compound working solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the same concentration of DMSO used in the highest this compound concentration plate.

    • Pour the amended media into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Place a single mycelial plug, with the mycelium facing down, in the center of each fungicide-amended and control PDA plate.

    • Seal the plates with parafilm and incubate them at 25°C in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter (in two perpendicular directions) of each plate daily or at the end of the incubation period when the control colony has reached a suitable size.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100

    • Log-transform the this compound concentrations.

    • Use a suitable statistical software to perform a non-linear regression analysis of the inhibition percentage against the log-transformed concentrations to determine the EC50 value.

Visualizations

G This compound's Mechanism of Action: Inhibition of Methionine Biosynthesis cluster_pathway Methionine Biosynthesis Pathway Aspartate Aspartate OPH O-Phosphohomoserine Aspartate->OPH Multiple Steps Cystathionine Cystathionine OPH->Cystathionine Cysteine Cysteine Cysteine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine Synthase Proteins Protein Synthesis Methionine->Proteins This compound This compound This compound->Inhibition Inhibition->Homocysteine Inhibits Methionine Biosynthesis G This compound Bioassay Experimental Workflow prep_stock 1. Prepare this compound Stock Solution (in DMSO) prep_media 2. Prepare Fungicide-Amended and Control Media prep_stock->prep_media inoculate 4. Inoculate Plates prep_media->inoculate prep_inoculum 3. Prepare Fungal Inoculum (Mycelial Plugs or Spore Suspension) prep_inoculum->inoculate incubate 5. Incubate in Dark at Controlled Temperature inoculate->incubate measure 6. Measure Colony Diameter or Spore Germination incubate->measure calculate 7. Calculate Percent Inhibition measure->calculate analyze 8. Perform Non-linear Regression to Determine EC50 calculate->analyze G Troubleshooting Inconsistent Bioassay Results start Inconsistent Results (High Variability, Unexpected EC50) check_reagents Check Reagents & Stock Solutions start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_analysis Review Data Analysis start->check_analysis reagent_storage Proper Storage? (Temp, Light Protection) check_reagents->reagent_storage inoculum_consistency Consistent Inoculum? (Age, Concentration) check_protocol->inoculum_consistency log_transform Log-transformed Concentrations? check_analysis->log_transform reagent_age Within Shelf-life? reagent_storage->reagent_age Yes sol_reagents Prepare Fresh Stocks, Optimize Dilution reagent_storage->sol_reagents No precipitation Precipitation in Media? reagent_age->precipitation Yes reagent_age->sol_reagents No precipitation->sol_reagents Yes incubation_conditions Consistent Incubation? (Temp, Light) inoculum_consistency->incubation_conditions Yes sol_protocol Standardize Inoculum Prep & Incubation Conditions inoculum_consistency->sol_protocol No pipetting_accuracy Accurate Pipetting? incubation_conditions->pipetting_accuracy Yes incubation_conditions->sol_protocol No pipetting_accuracy->sol_protocol No correct_model Appropriate Regression Model? log_transform->correct_model Yes sol_analysis Re-analyze Data Correctly log_transform->sol_analysis No correct_model->sol_analysis No

References

Technical Support Center: The Impact of pH on Cyprodinil Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro use of cyprodinil, with a specific focus on the impact of environmental pH on its activity. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the chemical stability of this compound in aqueous solutions?

This compound is hydrolytically stable over a wide pH range.[1] In sterile aqueous solutions, its half-life (DT50) is greater than one year at 25°C within a pH range of 4 to 9.[1] Therefore, direct chemical degradation of this compound in your culture medium within this pH range is not a significant concern for the typical duration of in vitro experiments.

Q2: Does the antifungal activity of this compound change with the pH of the culture medium?

While this compound is chemically stable, its biological activity can be influenced by the pH of the medium. This compound is a weak base with a pKa of 4.44.[2] This means that at a pH below 4.44, the molecule will be predominantly in its protonated (cationic) form, while at a pH above 4.44, it will exist primarily as the neutral free base.[2] This change in ionization state can affect its ability to cross the fungal cell membrane and interact with its intracellular target, potentially altering its efficacy.

Q3: What is the optimal pH for in vitro assays with this compound?

Currently, there is limited published data directly correlating specific pH values with the EC50 (half maximal effective concentration) of this compound against various fungal species. Standardized antifungal susceptibility testing protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), recommend using a culture medium buffered to a pH of 7.0 for consistent and reproducible results.[3] However, the optimal pH for this compound's activity against a specific fungus in your experimental system may differ and should be determined empirically.

Q4: How does this compound work, and could pH influence its mode of action?

This compound inhibits the biosynthesis of the essential amino acid methionine in fungi, which in turn disrupts protein synthesis and inhibits fungal growth.[4][5] The primary target is believed to be cystathionine β-lyase, an enzyme in the methionine biosynthesis pathway. The pH of the intracellular environment could potentially affect enzyme activity or the interaction between this compound and its target enzyme. However, the primary influence of external pH is more likely on the uptake of the compound into the fungal cell.

Troubleshooting Guide

Issue Potential Cause Related to pH Troubleshooting Steps
High variability in this compound EC50 values between experiments. The pH of your culture medium is not being consistently controlled. The pH of unbuffered media can drift during fungal growth.[6]1. Use a biologically compatible buffer (e.g., MOPS) to maintain a stable pH throughout the experiment.[3] 2. Measure and record the pH of the medium at the beginning and end of each experiment. 3. Ensure that the preparation of the medium is standardized to minimize batch-to-batch pH variations.
Lower than expected activity of this compound. The pH of the medium may be suboptimal for this compound uptake by the specific fungal species being tested. The protonated form of this compound at low pH may have reduced membrane permeability.1. Test the activity of this compound across a range of pH values (e.g., 5.5, 6.5, 7.0, 7.5) to determine the optimal pH for your experimental conditions. 2. Review literature for the optimal growth pH of your target fungus, as extreme pH values can inhibit fungal growth independently of the fungicide's effect.[7][8]
No antifungal activity observed. While unlikely to be solely a pH issue if within the 4-9 range, an extreme pH could inhibit fungal growth to the point where the effect of this compound is masked.1. Verify the pH of your final culture medium after all components, including this compound stock solution, have been added. 2. Run a control experiment without this compound to ensure the fungus grows adequately at the tested pH.

Quantitative Data Summary

Parameter Value Significance for In Vitro Assays
pKa (weak base) 4.44[2]Determines the ionization state of this compound. Below this pH, it is mostly protonated; above, it is mostly neutral. This can impact cell membrane permeability.
Hydrolytic Stability (DT50 at 25°C) > 1 year at pH 4-9[1]Indicates high chemical stability in typical culture medium pH ranges. Degradation of the active ingredient during the experiment is minimal.
log P (octanol/water partition coefficient) 4.0 (at pH 7, 25°C)Shows that this compound is lipophilic, suggesting it can readily cross cell membranes, particularly in its neutral form.
Aqueous Solubility 13 mg/L (at pH 7, 25°C)Sufficiently soluble for the preparation of stock solutions and dilutions for in vitro assays.

The following table presents an example of this compound efficacy against a specific fungus, although the pH was not specified in the original study.

Fungus Assay Type EC50 (µg/mL) Reference
Aspergillus flavusMycelium growth inhibition0.03 - 0.05[9]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity In Vitro

This protocol outlines a method to determine the effect of culture medium pH on the half maximal effective concentration (EC50) of this compound against a target filamentous fungus using a broth microdilution assay.

1. Preparation of Buffered Culture Medium:

  • Prepare a double-strength solution of a suitable culture medium (e.g., RPMI 1640).
  • Divide the 2X medium into aliquots. For each desired pH value (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0), add a suitable biological buffer (e.g., MOPS for pH 6.5-7.9, MES for pH 5.5-6.7) at its working concentration.
  • Adjust the pH of each aliquot to the target value using sterile HCl or NaOH.
  • Sterilize the buffered media by filtration through a 0.22 µm filter.

2. Preparation of this compound Stock and Dilutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
  • Create a series of working solutions by serially diluting the stock solution in the 2X buffered medium of the corresponding pH.

3. Inoculum Preparation:

  • Grow the target fungus on a suitable agar medium until it sporulates.
  • Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
  • Determine the spore concentration using a hemocytometer and adjust to the desired final concentration (e.g., 1 x 10⁵ spores/mL) in sterile water or saline.

4. Assay Setup (96-well plate):

  • In a sterile 96-well microtiter plate, add 100 µL of each 2X this compound dilution to the appropriate wells.
  • Add 100 µL of the fungal spore suspension to each well. This will result in a 1X final concentration of both the medium and this compound.
  • Include positive controls (medium with fungal inoculum, no this compound) and negative controls (medium only) for each pH value.

5. Incubation and Reading:

  • Seal the plate and incubate at the optimal temperature for the target fungus for a predetermined period (e.g., 48-72 hours).
  • Determine fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

6. Data Analysis:

  • For each pH, calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.
  • Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.
  • Compare the EC50 values across the different pH levels to identify the optimal pH for this compound activity.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 2X Buffered Media at Various pH D Dispense Reagents into 96-well Plate A->D B Prepare this compound Serial Dilutions B->D C Prepare Fungal Inoculum C->D E Incubate Plate D->E F Read Optical Density E->F G Calculate % Inhibition F->G H Determine EC50 for each pH G->H I Compare EC50 Values & Identify Optimal pH H->I

Caption: Workflow for determining the optimal pH for this compound activity.

Caption: Relationship between pH and the ionization state of this compound.

References

Validation & Comparative

Comparative Efficacy of Cyprodinil and Other Anilinopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo performance of anilinopyrimidine fungicides, supported by experimental data and detailed protocols, to inform research and development in crop protection.

Introduction

Anilinopyrimidines are a class of fungicides widely used in agriculture to control a range of pathogenic fungi. Their primary mode of action is the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and development. This guide provides a comparative overview of the efficacy of three key anilinopyrimidine fungicides: Cyprodinil, Pyrimethanil, and Mepanipyrim. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decision-making in the development of novel crop protection strategies. All three fungicides are known to exhibit cross-resistance.[1]

Mechanism of Action: Targeting Methionine Biosynthesis

Anilinopyrimidines disrupt the fungal methionine biosynthesis pathway, interfering with protein synthesis and the secretion of hydrolytic enzymes essential for the infection process.[2][3] The specific targets within this pathway are believed to be cystathionine β-lyase (CBL) and cystathionine γ-synthase (CGS). By inhibiting these enzymes, anilinopyrimidines effectively starve the fungus of the essential amino acid methionine, leading to the cessation of growth and, ultimately, cell death.

cluster_pathway Methionine Biosynthesis Pathway cluster_inhibition Inhibition by Anilinopyrimidines Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine CGS Homocysteine Homocysteine Cystathionine->Homocysteine CBL Methionine Methionine Homocysteine->Methionine Protein_Secretion Protein Synthesis & Enzyme Secretion Methionine->Protein_Secretion Anilinopyrimidines This compound Pyrimethanil Mepanipyrim Anilinopyrimidines->Inhibition_Point_1 Anilinopyrimidines->Inhibition_Point_2

Caption: Anilinopyrimidine fungicides inhibit the methionine biosynthesis pathway.

Comparative Efficacy: In Vitro Studies

The in vitro efficacy of anilinopyrimidines is commonly assessed by determining the half-maximal effective concentration (EC50) against the mycelial growth of target fungi. The following tables summarize available EC50 data for this compound, Pyrimethanil, and Mepanipyrim against two economically important plant pathogens, Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab).

Table 1: Comparative in vitro efficacy (EC50 in µg/mL) against Botrytis cinerea

FungicideEC50 (µg/mL)Reference
This compound>1 (Moderately Resistant Isolate)[4]
Pyrimethanil0.411 - 0.610
Pyrimethanil50[5]
MepanipyrimData not available in a directly comparable study

Note: EC50 values can vary significantly between different fungal isolates and experimental conditions.

Table 2: Comparative in vitro efficacy (EC50 in µg/mL) against Venturia inaequalis

FungicideEC50 (µg/mL)Reference
This compound0.02 - 0.39[6]
This compound1.58 (Poorly Controlled Population)[3]
Pyrimethanil0.11 - 0.52[6]
Pyrimethanil3.54 (Poorly Controlled Population)[3]
MepanipyrimData not available in a directly comparable study

Note: "Poorly Controlled Population" refers to fungal populations from orchards where the respective fungicide showed reduced field performance.[3]

Comparative Efficacy: In Vivo Studies

In vivo assays, such as the detached fruit bioassay, provide a more realistic assessment of fungicide performance by simulating natural infection conditions.

Table 3: In vivo efficacy against Botrytis cinerea on Grape Berries

FungicideEfficacyReference
This compoundSame effect before or after infection[7]
PyrimethanilMore effective when applied before infection[7]
MepanipyrimData not available in a directly comparable study

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the fungitoxicity of a compound by measuring the inhibition of fungal mycelial growth on an amended agar medium.

cluster_workflow Mycelial Growth Inhibition Assay Workflow Start Start Prep_Fungicide Prepare Fungicide Stock Solutions Start->Prep_Fungicide Prep_Media Prepare and Autoclave Growth Medium (e.g., PDA) Start->Prep_Media Amend_Media Amend Cooled Medium with Fungicide Dilutions Prep_Fungicide->Amend_Media Prep_Media->Amend_Media Pour_Plates Pour Amended Agar into Petri Dishes Amend_Media->Pour_Plates Inoculate Inoculate Center of Plates with Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate at Specified Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate EC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Detailed Methodology:

  • Fungicide Preparation: Prepare stock solutions of the test fungicides in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the agar medium.[8]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or another suitable growth medium and sterilize by autoclaving. Allow the medium to cool to approximately 50°C in a water bath.[9]

  • Amending Media: Add the appropriate volume of each fungicide dilution to the molten agar to achieve the target concentrations. Also, prepare control plates with the solvent alone.

  • Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a young fungal culture onto the center of each agar plate.[8]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value using probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

In Vivo Detached Fruit Bioassay

This assay evaluates the efficacy of fungicides in preventing or reducing fungal infection on detached plant organs, providing a closer approximation of field performance.

cluster_workflow Detached Fruit Bioassay Workflow Start Start Select_Fruit Select Healthy, Uniform Fruit Start->Select_Fruit Surface_Sterilize Surface Sterilize Fruit Select_Fruit->Surface_Sterilize Wound Wound Fruit Surface (Optional, depending on pathogen) Surface_Sterilize->Wound Apply_Fungicide Apply Fungicide Treatment (Pre- or Post-inoculation) Wound->Apply_Fungicide Inoculate_Fruit Inoculate with Fungal Spore Suspension or Mycelial Plug Apply_Fungicide->Inoculate_Fruit Incubate_Chamber Incubate in a Humid Chamber Inoculate_Fruit->Incubate_Chamber Assess_Disease Assess Disease Severity (Lesion diameter, sporulation) Incubate_Chamber->Assess_Disease Analyze_Data Analyze and Compare Efficacy Assess_Disease->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo detached fruit bioassay.

Detailed Methodology:

  • Fruit Selection: Select healthy, uniform, and unwounded fruits (e.g., grapes, strawberries).

  • Surface Sterilization: Surface sterilize the fruits by washing them with sterile distilled water.

  • Wounding: For some pathogens, a small wound is made on the fruit surface with a sterile needle to facilitate infection.[7]

  • Fungicide Application: Apply the fungicide treatments to the fruit. This can be done either before (preventive) or after (curative) inoculation.

  • Inoculation: Inoculate the fruits with a known concentration of fungal spore suspension or a small mycelial plug.

  • Incubation: Place the inoculated fruits in a humid chamber to maintain high humidity and incubate at an optimal temperature for fungal growth.

  • Disease Assessment: After a specific incubation period, assess the disease severity by measuring the diameter of the resulting lesions or by rating the extent of sporulation.

  • Data Analysis: Compare the disease severity on treated fruits to that on untreated control fruits to determine the efficacy of the fungicide.

Resistance Mechanisms

The extensive use of anilinopyrimidines has led to the development of resistance in some fungal populations. Resistance can arise through several mechanisms:

  • Target Site Modification: Point mutations in the genes encoding for cystathionine β-lyase (CBL) and cystathionine γ-synthase (CGS) can reduce the binding affinity of the fungicide to its target enzymes.[10]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

  • Alterations in Mitochondrial Function: Recent studies suggest a link between anilinopyrimidine resistance and mitochondrial function, although the precise mechanism is still under investigation.[3]

Conclusion

This compound and Pyrimethanil, two of the most studied anilinopyrimidines, demonstrate effective control of important plant pathogens like Botrytis cinerea and Venturia inaequalis. While direct comparative data including Mepanipyrim is limited, the available information suggests that efficacy can vary depending on the target pathogen and the specific fungal population. The development of resistance remains a significant concern, highlighting the need for robust resistance management strategies. The detailed experimental protocols provided in this guide offer a framework for standardized efficacy testing, which is essential for the evaluation of existing and novel anilinopyrimidine fungicides. Further research directly comparing the efficacy of all three major anilinopyrimidines under consistent experimental conditions would be highly valuable to the scientific community.

References

cross-resistance between Cyprodinil and other fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals important patterns of cross-resistance between the anilinopyrimidine fungicide Cyprodinil and other fungicidal agents. Understanding these relationships is critical for researchers, scientists, and drug development professionals in designing effective and sustainable disease management strategies. This guide synthesizes key findings on this compound's cross-resistance profile, presents the underlying experimental data in a structured format, and details the methodologies employed in these critical studies.

Cross-Resistance Profile of this compound

This compound, belonging to the anilinopyrimidine (AP) class of fungicides, primarily acts by inhibiting the biosynthesis of methionine, an essential amino acid for fungal pathogens.[1][2][3] This specific mode of action dictates its cross-resistance patterns.

Positive Cross-Resistance:

A strong and consistent positive cross-resistance is observed between this compound and other anilinopyrimidine fungicides, such as pyrimethanil.[4][5][6][7][8] This means that fungal isolates resistant to this compound are typically also resistant to pyrimethanil, and vice-versa. This is expected as they share the same target site.[8]

Lack of Cross-Resistance:

Numerous studies have demonstrated a lack of cross-resistance between this compound and fungicides from different chemical classes with distinct modes of action. These include:

  • Phenylpyrroles (PPs): Fludioxonil, which interferes with the osmotic signal transduction pathway, generally does not show cross-resistance with this compound.[4][5][6][9]

  • Dicarboximides: Iprodione, another fungicide with a different mode of action, has been shown to lack cross-resistance with this compound.[4][6][9]

  • Other Fungicides: Studies have also indicated no cross-resistance with cycloheximide and tolnaftate.[4][6]

This lack of cross-resistance is a key factor in the design of fungicide resistance management programs, where rotation or combination of fungicides with different modes of action is a primary strategy.[10][11][12]

Multidrug Resistance (MDR):

While target-site specific resistance is a major concern, the emergence of multidrug resistance (MDR) presents a more complex challenge. MDR phenotypes can confer resistance to a broader range of chemically unrelated fungicides.[4][13][14] In some fungal populations, isolates with MDR may exhibit reduced sensitivity to this compound along with other fungicides. This resistance is often associated with the overexpression of genes encoding efflux transporters, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump fungicides out of the fungal cell.[4][14]

Quantitative Data on this compound Cross-Resistance

The following tables summarize the quantitative data from various studies, primarily focusing on the effective concentration required to inhibit 50% of fungal growth (EC50) and calculated Resistance Factors (RF).

Table 1: Cross-Resistance of this compound with Pyrimethanil in Botrytis cinerea

Fungal Isolate PhenotypeThis compound EC50 (µg/mL)Pyrimethanil EC50 (µg/mL)Reference
Sensitive< 1< 1[4][7]
Moderately Resistant1 - 25-[4]
Resistant> 25-[4]
Anilinopyrimidine-Resistant-High correlation with this compound resistance[7]

Note: A strong linear regression has been found between the log-transformed EC50 values of this compound and pyrimethanil, indicating a significant cross-resistance relationship.[7]

Table 2: Lack of Cross-Resistance Between this compound and Other Fungicides in Botrytis cinerea

FungicideFungal Isolate PhenotypeThis compound EC50 (µg/mL)Other Fungicide EC50 (µg/mL)Reference
FludioxonilThis compound-Resistant> 1< 1 (Sensitive)[4][9][15]
IprodioneThis compound-Resistant> 1< 10 (Sensitive to Low Resistance)[4][9][15]
CarbendazimAnilinopyrimidine-ResistantHighNo correlation[7]
FenhexamidAnilinopyrimidine-ResistantHighNo correlation[7]

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns relies on standardized laboratory assays. The following are detailed methodologies for commonly used experiments.

Mycelial Growth Inhibition Assay

This assay is used to determine the concentration of a fungicide that inhibits the growth of the fungal mycelium.

a. Fungal Isolates and Culture Conditions:

  • Single-spore isolates of the target fungus (e.g., Botrytis cinerea) are obtained from infected plant tissues.[4][15]

  • Isolates are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 20-25°C) in the dark.[16][17]

b. Preparation of Fungicide-Amended Media:

  • Stock solutions of the fungicides are prepared in an appropriate solvent (e.g., acetone).[18]

  • Serial dilutions of the fungicides are made to achieve a range of test concentrations.

  • The fungicide solutions are added to the molten agar medium before pouring it into Petri dishes.[17][19]

c. Inoculation and Incubation:

  • Mycelial plugs (e.g., 5 mm in diameter) are taken from the edge of an actively growing fungal colony.[16][17]

  • A single plug is placed in the center of each fungicide-amended and control (no fungicide) plate.

  • The plates are incubated at a controlled temperature (e.g., 20°C) in the dark for a specific period (e.g., 3-4 days).[16][20]

d. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates.

  • The EC50 value (the effective concentration that inhibits mycelial growth by 50%) is determined by regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[17][18]

Conidial Germination Assay

This assay assesses the effect of fungicides on the germination of fungal spores.

a. Spore Suspension Preparation:

  • Conidia (spores) are harvested from sporulating cultures by flooding the plate with sterile water and gently scraping the surface.

  • The resulting suspension is filtered to remove mycelial fragments.

  • The concentration of conidia in the suspension is adjusted to a specific density (e.g., 10^5 conidia/mL).

b. Assay Procedure:

  • The spore suspension is mixed with a nutrient medium (e.g., Gamborg B5 medium) containing various concentrations of the fungicide.[20]

  • Aliquots of the mixture are placed on microscope slides or in microtiter plates.

  • The slides or plates are incubated under conditions conducive to germination (e.g., 20°C for 24 hours).

c. Data Collection and Analysis:

  • The percentage of germinated conidia is determined by microscopic examination. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.

  • The EC50 value for germination inhibition is calculated as described for the mycelial growth assay.

Visualizations

Signaling Pathway and Mode of Action

This compound's primary mode of action is the inhibition of methionine biosynthesis.[2] The following diagram illustrates this pathway and the point of inhibition.

cluster_pathway Methionine Biosynthesis Pathway Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase Proteins Protein Synthesis Methionine->Proteins This compound This compound This compound->Methionine Inhibits

Figure 1: this compound's inhibition of methionine biosynthesis.
Experimental Workflow: Fungicide Sensitivity Assay

The workflow for determining fungicide sensitivity is a sequential process from sample collection to data analysis.

cluster_workflow Fungicide Sensitivity Assay Workflow A 1. Isolate Fungal Pathogen B 2. Prepare Fungal Inoculum (Mycelial Plugs or Spore Suspension) A->B D 4. Inoculate Media B->D C 3. Prepare Fungicide-Amended Media C->D E 5. Incubate under Controlled Conditions D->E F 6. Measure Fungal Growth/Germination E->F G 7. Calculate EC50 Values F->G H 8. Determine Resistance Factor (RF) G->H

Figure 2: Workflow for fungicide sensitivity testing.
Logical Relationships in Cross-Resistance

The relationships between this compound and other fungicides can be visualized to illustrate the principles of cross-resistance and the importance of fungicide rotation.

cluster_resistance Cross-Resistance Relationships This compound This compound (Anilinopyrimidine) Pyrimethanil Pyrimethanil (Anilinopyrimidine) This compound->Pyrimethanil Positive Cross-Resistance Fludioxonil Fludioxonil (Phenylpyrrole) This compound->Fludioxonil No Cross-Resistance Iprodione Iprodione (Dicarboximide) This compound->Iprodione No Cross-Resistance

Figure 3: Cross-resistance map for this compound.

References

Synergistic Effects of Cyprodinil in Fungicide Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The anilinopyrimidine fungicide Cyprodinil is a cornerstone in the management of a broad spectrum of fungal plant pathogens. Its efficacy is significantly enhanced when used in combination with other fungicides, leading to synergistic interactions that can improve disease control, reduce the risk of resistance development, and lower the overall fungicide load in the environment. This guide provides an objective comparison of the synergistic effects of this compound with three common partner fungicides: Fludioxonil, Difenoconazole, and Tebuconazole, supported by experimental data and detailed methodologies.

Mechanism of Synergism

The synergistic activity of these fungicide combinations stems from their distinct modes of action, targeting different essential processes in the fungal cell.

  • This compound : Belongs to the anilinopyrimidine class (FRAC Group 9) and acts by inhibiting the biosynthesis of the essential amino acid methionine.[1][2] This disruption of protein synthesis ultimately hinders fungal growth and development.[1]

  • Fludioxonil : A phenylpyrrole fungicide (FRAC Group 12), it disrupts the cell membrane's signal transduction pathway, specifically the high osmolarity glycerol (HOG) pathway.[3][4][5][6][7] This interference leads to an uncontrolled glycerol accumulation, causing the fungal cells to swell and burst.

  • Difenoconazole and Tebuconazole : Both are demethylation inhibitors (DMIs) belonging to the triazole class (FRAC Group 3).[8][9][10] They inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the C14-demethylase enzyme.[8][9] This disruption of membrane integrity impairs fungal growth.

The combination of this compound's inhibition of protein synthesis with the membrane-disrupting actions of Fludioxonil, Difenoconazole, or Tebuconazole creates a multi-pronged attack that is more effective than the sum of the individual components.

Quantitative Comparison of Synergistic Effects

The following table summarizes the synergistic interactions of this compound with its partner fungicides against various fungal pathogens. The data is compiled from in vitro studies, with synergy typically quantified using the Synergy Ratio (SR) or the Fractional Inhibitory Concentration (FIC) Index. An SR > 1 or an FIC Index < 1 indicates a synergistic effect.

Fungicide CombinationTarget FungusEC50 (µg/mL) - this compound (Alone)EC50 (µg/mL) - Partner (Alone)EC50 (µg/mL) - CombinationSynergy Assessment (SR or FIC Index)Reference(s)
This compound + FludioxonilBotrytis cinerea0.6 - 23.0< 0.10.01 - 0.1Not explicitly calculated in cited studies, but high efficacy of the mixture is reported.[11][12][13]
This compound + DifenoconazoleVenturia inaequalisModerately effective (curative)Highly effectiveNot specifiedNot explicitly calculated in cited studies, but the combination is used commercially for effective control.[14][15][16][17]
Fludioxonil + TebuconazoleFusarium graminearumNot Applicable0.1704Not specifiedSR of 1.62 at a 1:20 ratio (Fludioxonil:Tebuconazole)[18]

Note: Direct comparative studies for all combinations against the same pathogen under identical conditions are limited. The data presented is indicative of the synergistic potential of these mixtures.

Experimental Protocols

The assessment of synergistic effects between fungicides is crucial for developing effective disease management strategies. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, or antagonistic effects of two compounds.[19][20][21][22]

Protocol:

  • Preparation of Fungicide Solutions: Stock solutions of this compound and the partner fungicide are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of two-fold dilutions are then made for each fungicide.

  • Microtiter Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells horizontally, while the dilutions of the partner fungicide are added vertically. This creates a matrix of all possible concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth for a specified period.

  • Assessment of Growth Inhibition: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm). The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of each fungicide alone and in combination that inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergism: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Calculation of Synergy: Wadley's Method and Abbott's Formula

Wadley's Method: This method is used when the dose-response curves of the individual fungicides are parallel. It compares the expected dose of the mixture required to produce a certain level of inhibition with the observed effective dose.[23][24][25][26]

Abbott's Formula: This formula is used to calculate the expected effect of a mixture assuming independent action of the components. The synergy is then determined by comparing the observed effect with the expected effect.[23][27][28]

Expected Effect (%) = A + B - (A * B / 100) Where A and B are the percentage of inhibition of the individual fungicides.

A Synergy Ratio (SR) can be calculated as: SR = Observed Effect (%) / Expected Effect (%)

  • Synergism: SR > 1

  • Additive: SR = 1

  • Antagonism: SR < 1

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis FungicideA Stock Solution This compound SerialDilutionA Serial Dilutions of this compound FungicideA->SerialDilutionA FungicideB Stock Solution Partner Fungicide SerialDilutionB Serial Dilutions of Partner FungicideB->SerialDilutionB SporeSuspension Standardized Fungal Spore Suspension Inoculation Inoculation SporeSuspension->Inoculation MicrotiterPlate 96-Well Plate (Combination Matrix) SerialDilutionA->MicrotiterPlate SerialDilutionB->MicrotiterPlate MicrotiterPlate->Inoculation Incubation Incubation Inoculation->Incubation GrowthAssessment Growth Assessment (Visual/OD) Incubation->GrowthAssessment MIC_Determination MIC Determination GrowthAssessment->MIC_Determination FIC_Calculation FIC Index Calculation MIC_Determination->FIC_Calculation Synergy_Conclusion Conclusion on Interaction FIC_Calculation->Synergy_Conclusion

Fig. 1: Experimental Workflow for the Checkerboard Assay.

Signaling_Pathway_Interaction cluster_this compound Methionine Biosynthesis Pathway cluster_fludioxonil HOG Signaling Pathway cluster_dmi Ergosterol Biosynthesis Pathway This compound This compound Methionine_Synthase Methionine Synthase This compound->Methionine_Synthase Inhibits Fludioxonil Fludioxonil Histidine_Kinase Histidine Kinase (Sensor) Fludioxonil->Histidine_Kinase Disrupts DMI Difenoconazole / Tebuconazole C14_Demethylase C14-Demethylase DMI->C14_Demethylase Inhibits Protein_Synthesis Protein Synthesis Methionine_Synthase->Protein_Synthesis Fungal_Growth_Cyp Fungal Growth Inhibition Protein_Synthesis->Fungal_Growth_Cyp Synergy Synergistic Effect Fungal_Growth_Cyp->Synergy HOG_MAPK HOG MAPK Cascade Histidine_Kinase->HOG_MAPK Glycerol_Accumulation Glycerol Accumulation HOG_MAPK->Glycerol_Accumulation Cell_Burst Cell Swelling & Burst Glycerol_Accumulation->Cell_Burst Cell_Burst->Synergy Ergosterol_Synthesis Ergosterol Synthesis C14_Demethylase->Ergosterol_Synthesis Membrane_Integrity Membrane Integrity Disruption Ergosterol_Synthesis->Membrane_Integrity Fungal_Growth_DMI Fungal Growth Inhibition Membrane_Integrity->Fungal_Growth_DMI Fungal_Growth_DMI->Synergy

Fig. 2: Interaction of Fungicide Signaling Pathways.

Conclusion

The combination of this compound with fungicides possessing different modes of action, such as Fludioxonil, Difenoconazole, and Tebuconazole, represents a highly effective strategy for the management of fungal plant diseases. The synergistic interactions observed in these mixtures lead to enhanced efficacy, allowing for reduced application rates and providing a valuable tool for resistance management. Further research focusing on direct comparative studies of these combinations against a wider range of pathogens will continue to refine and optimize their use in integrated pest management programs.

References

Comparative Efficacy of Cyprodinil on Fungal Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of Cyprodinil's performance in inhibiting fungal protein synthesis against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.

This compound, an anilinopyrimidine fungicide, is a potent inhibitor of fungal growth. Its primary mode of action is the disruption of protein synthesis through the inhibition of methionine biosynthesis, an essential amino acid for fungal viability.[1][2] This guide delves into the quantitative data validating this effect, compares it with other fungicides, and provides detailed experimental protocols for assessment.

Quantitative Comparison of Fungicide Efficacy

The following table summarizes the effective concentration (EC50) values of this compound and its alternatives against key fungal pathogens. Lower EC50 values indicate higher antifungal activity.

FungicideTarget FungusEC50 (µg/mL)Mode of ActionReference
This compound Botrytis cinerea0.006 - 0.054Methionine Biosynthesis Inhibition[3]
Pyrimethanil Botrytis cinerea0.03 - 0.19Methionine Biosynthesis Inhibition[3]
Pyrimethanil Sclerotinia sclerotiorum0.411 - 0.610Methionine Biosynthesis Inhibition[1]

Note: The efficacy of these fungicides can be influenced by the specific fungal isolate and the experimental conditions.

Alternative Fungicides Targeting Protein Synthesis

While this compound and other anilinopyrimidines like Pyrimethanil and Mepanipyrim specifically inhibit methionine biosynthesis, other fungicides disrupt protein synthesis through different mechanisms.[1][2][4]

  • Kasugamycin: This aminoglycoside antibiotic inhibits the initiation of translation by interfering with the binding of initiator tRNA to the ribosome.[5][6]

  • Blasticidin S: A nucleoside antibiotic, Blasticidin S inhibits peptide bond formation in both prokaryotic and eukaryotic cells, leading to a rapid cessation of protein synthesis and cell death.[7][8][9]

These alternatives offer different target sites within the protein synthesis machinery, which can be advantageous in resistance management strategies.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Mycelial Growth Inhibition Assay

This assay is used to determine the EC50 value of a fungicide against the mycelial growth of a fungus.

Materials:

  • Fungal isolate (e.g., Botrytis cinerea)

  • Appropriate growth medium (e.g., Gamborg's B5 minimal medium for B. cinerea)[10]

  • Fungicide stock solution (e.g., this compound dissolved in a suitable solvent)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare the growth medium and amend it with a series of fungicide concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 20, 30 µg/mL for this compound).[11]

  • Pour the amended and non-amended (control) media into sterile petri dishes.

  • Place a mycelial plug of the fungal isolate in the center of each plate.

  • Incubate the plates at an optimal temperature for the fungus (e.g., 20°C in the dark for B. cinerea) for a specified period (e.g., 4 days).[11]

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value by plotting the relative inhibition of mycelial growth against the logarithm of the fungicide concentration.[11]

In Vivo Translation Inhibition Assay (Puromycin Labeling)

This protocol, adapted from a method for Botrytis cinerea, allows for the quantification of protein synthesis inhibition within fungal cells.[12][13]

Materials:

  • Fungal germlings (e.g., Botrytis cinerea)

  • Antifungal agent (e.g., this compound)

  • Puromycin

  • Protein extraction buffer

  • Apparatus for western blotting

  • Anti-puromycin antibody

Procedure:

  • Treat fungal germlings with the desired concentrations of the antifungal agent for a specified duration.

  • Add puromycin to the culture and incubate to allow for its incorporation into newly synthesized polypeptide chains.

  • Harvest the fungal cells and extract the total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane for western blotting.

  • Probe the membrane with an anti-puromycin antibody to detect the puromycin-labeled proteins.

  • Quantify the signal to determine the level of protein synthesis inhibition relative to untreated controls.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow.

Methionine_Biosynthesis_Pathway cluster_pathway Methionine Biosynthesis Pathway cluster_inhibition Point of Inhibition Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Succinyl_homoserine O_Succinyl_homoserine Homoserine->O_Succinyl_homoserine Homoserine O-succinyltransferase Cystathionine Cystathionine O_Succinyl_homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis This compound This compound This compound->Cystathionine Inhibition

Caption: Fungal methionine biosynthesis pathway and the inhibitory action of this compound.

Fungicide_Validation_Workflow cluster_workflow Experimental Workflow for Fungicide Efficacy Validation start Start: Isolate Fungal Pathogen prepare_cultures Prepare Fungal Cultures (e.g., mycelial plugs or spore suspensions) start->prepare_cultures inoculation Inoculate Plates with Fungal Isolate prepare_cultures->inoculation prepare_plates Prepare Growth Media with Varying Fungicide Concentrations prepare_plates->inoculation incubation Incubate under Optimal Growth Conditions inoculation->incubation measurement Measure Mycelial Growth or Germ Tube Elongation incubation->measurement data_analysis Calculate Percent Inhibition and Determine EC50 measurement->data_analysis end End: Efficacy Validated data_analysis->end

Caption: A generalized workflow for validating the efficacy of a fungicide in vitro.

References

A Comparative Analysis of Cyprodinil Resistance Mechanisms in Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known resistance mechanisms to the anilinopyrimidine fungicide, Cyprodinil. The information presented is supported by experimental data to aid in the understanding and management of fungicide resistance.

Introduction to this compound

This compound is a systemic fungicide belonging to the anilinopyrimidine class (FRAC Group 9). Its primary mode of action is the inhibition of methionine biosynthesis, an essential amino acid for protein synthesis in fungi. This disruption ultimately hinders fungal growth and infection. This compound is effective against a range of phytopathogenic fungi, most notably Botrytis cinerea (gray mold) and species of Alternaria. However, the emergence of resistance poses a significant threat to its efficacy.

Comparative Analysis of Resistance Mechanisms

Fungal resistance to this compound is primarily attributed to two distinct mechanisms: target-site mutations and multidrug resistance (MDR) mediated by the overexpression of efflux pumps.

Data Presentation

The following tables summarize quantitative data from various studies, comparing the susceptibility of fungal isolates with different resistance mechanisms to this compound.

Table 1: Comparison of this compound EC50 Values in Botrytis cinerea Isolates with Different Resistance Profiles

Isolate PhenotypeGenotypeMean EC50 (µg/mL)Resistance Factor (RF)Reference
Sensitive (Wild-Type)Wild-Type0.05 - 0.21[1][2]
Target-Site ResistanceL412F in Bcpos51.5 - 5.0~10 - 25[1]
Multidrug Resistance (MDR1h)ΔL/V497 in mrr10.5 - 2.0~5 - 10[1]
Target-Site + MDR1h ResistanceL412F in Bcpos5 + ΔL/V497 in mrr1> 5.0> 25[1][3]

EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the mycelial growth or spore germination. Resistance Factor (RF): The ratio of the EC50 of a resistant isolate to the EC50 of a sensitive (wild-type) isolate.

Table 2: this compound Sensitivity in Alternaria alternata

Isolate PhenotypeMean EC50 (µg/mL)Reference
Sensitive0.015 - 0.404[2]
Resistant> 5.0[2]
Analysis of Resistance Mechanisms

Target-Site Mutations: This mechanism involves alterations in the gene encoding the target protein of the fungicide, reducing its binding affinity. For this compound, mutations in the Bcpos5 gene, which is putatively involved in mitochondrial function, have been associated with resistance in Botrytis cinerea. The L412F mutation is a notable example that confers a significant level of resistance.[1] This type of resistance is often specific to the fungicide or chemical class.

Multidrug Resistance (MDR): This mechanism is characterized by the overexpression of efflux pumps, which are membrane transporters that actively expel a wide range of toxins, including fungicides, from the fungal cell. In Botrytis cinerea, the overexpression of ATP-binding cassette (ABC) transporters, such as AtrB, and major facilitator superfamily (MFS) transporters can lead to resistance to multiple, chemically unrelated fungicides.[1][4] The transcription factor Mrr1 plays a crucial role in regulating the expression of these efflux pumps, and mutations in the mrr1 gene, such as the ΔL/V497 deletion, can lead to the MDR1h phenotype.[1]

Combined Mechanisms: Isolates possessing both target-site mutations and MDR mechanisms exhibit the highest levels of resistance to this compound.[1][3] This synergistic effect underscores the complexity of fungicide resistance and the challenges in its management.

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is a standard method to determine the sensitivity of a fungal isolate to a fungicide.

Objective: To determine the EC50 value of this compound for a given fungal isolate.

Materials:

  • Fungal isolates of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (technical grade, dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to 50-55°C in a water bath.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the growing edge of a 3 to 5-day-old culture of the fungal isolate on PDA, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant portion of the plate.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[5][6]

Molecular Characterization of Resistance Genes

Objective: To identify mutations in target genes or regulatory genes associated with this compound resistance.

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • Polymerase Chain Reaction (PCR) thermal cycler

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Specific primers for the target gene (e.g., Bcpos5) and regulatory gene (e.g., mrr1)

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Amplify the target gene(s) using PCR with specific primers. An example of primers used for detecting Botrytis cinerea include Bc 108+ and Bc 563-.[7] For resistance gene analysis, specific primers for genes like Bcpos5 and mrr1 would be designed based on published sequences.[1]

    • The PCR reaction mixture typically contains genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • The thermal cycling conditions (denaturation, annealing, and extension temperatures and times) will depend on the primers and the target DNA sequence.

  • Gel Electrophoresis: Verify the successful amplification of the target DNA fragment by running the PCR product on an agarose gel.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing to determine the nucleotide sequence.

  • Sequence Analysis: Align the obtained sequence with the wild-type sequence of the gene to identify any point mutations, insertions, or deletions that may be responsible for resistance.[1]

Visualizations

experimental_workflow cluster_isolation Fungal Isolate Preparation cluster_phenotyping Phenotypic Analysis cluster_genotyping Genotypic Analysis Isolate Fungal Isolate (e.g., Botrytis cinerea) Culture Pure Culture on PDA Isolate->Culture MGI_Assay Mycelial Growth Inhibition Assay Culture->MGI_Assay DNA_Extraction DNA Extraction Culture->DNA_Extraction EC50 EC50 Value Determination MGI_Assay->EC50 Resistance_Profile Resistance Profile (Sensitive/Resistant) EC50->Resistance_Profile PCR PCR Amplification (e.g., Bcpos5, mrr1) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Mutation Mutation Analysis Sequencing->Mutation Resistance_Mechanism Resistance Mechanism (Target-Site/MDR) Mutation->Resistance_Mechanism signaling_pathway cluster_stress Fungicide Stress cluster_pathway Hog1-MAPK Signaling Pathway cluster_regulation Gene Regulation Fungicide This compound Sensor Sensor Kinase Fungicide->Sensor MAPKKK MAPKKK Sensor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates Hog1 Hog1 MAPK MAPKK->Hog1 Phosphorylates Mrr1 Mrr1 (Transcription Factor) Hog1->Mrr1 Activates Efflux_Pump_Gene Efflux Pump Gene (e.g., atrB) Mrr1->Efflux_Pump_Gene Upregulates Transcription Efflux_Pump Efflux Pump (e.g., AtrB) Efflux_Pump_Gene->Efflux_Pump Translation Efflux_Pump->Fungicide Expels Resistance Multidrug Resistance Efflux_Pump->Resistance

References

Cyprodinil: An Environmental Impact Assessment in Comparison to Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of agricultural disease management, the selection of a fungicide extends beyond its efficacy against target pathogens. A critical consideration for researchers, scientists, and drug development professionals is the environmental footprint of these chemical agents. This guide provides a comprehensive comparison of the environmental impact of Cyprodinil, an anilinopyrimidine fungicide, with three other widely used fungicides from different chemical classes: Pyrimethanil (another anilinopyrimidine), Boscalid (a succinate dehydrogenase inhibitor), and Tebuconazole (a triazole). This analysis is based on key environmental indicators, including ecotoxicity across various non-target organisms and environmental fate, supported by experimental data.

Comparative Ecotoxicity

The potential for a fungicide to adversely affect non-target organisms is a primary concern in its environmental risk assessment. The following tables summarize the acute toxicity of this compound and its comparators to a range of aquatic and terrestrial organisms.

Table 1: Acute Toxicity to Aquatic Organisms

FungicideTest OrganismEndpoint (LC50/EC50)Value (mg/L)
This compound Rainbow Trout (Oncorhynchus mykiss)96-hour LC502.41[1]
Daphnia magna (Water Flea)48-hour EC500.033
Green Algae (Selenastrum capricornutum)72-hour EC500.11
Pyrimethanil Rainbow Trout (Oncorhynchus mykiss)96-hour LC501.1
Daphnia magna (Water Flea)48-hour EC500.47
Green Algae (Selenastrum capricornutum)72-hour EC501.1
Boscalid Rainbow Trout (Oncorhynchus mykiss)96-hour LC502.7[2]
Daphnia magna (Water Flea)48-hour EC505.3[2]
Green Algae (Selenastrum capricornutum)72-hour EC503.75[2]
Tebuconazole Rainbow Trout (Oncorhynchus mykiss)96-hour LC504.4
Daphnia magna (Water Flea)48-hour EC504.1
Green Algae (Selenastrum capricornutum)72-hour EC501.5

Table 2: Acute Toxicity to Terrestrial Organisms

FungicideTest OrganismEndpoint (LD50/LC50)Value
This compound Bobwhite Quail (Colinus virginianus)Oral LD50>2000 mg/kg bw[1]
Honeybee (Apis mellifera)Contact LD50>100 µ g/bee [1]
Earthworm (Eisenia fetida)14-day LC50111-333 mg/kg soil[1]
Pyrimethanil Bobwhite Quail (Colinus virginianus)Oral LD50>2000 mg/kg bw
Honeybee (Apis mellifera)Contact LD50>100 µ g/bee
Earthworm (Eisenia fetida)14-day LC50>500 mg/kg soil
Boscalid Bobwhite Quail (Colinus virginianus)Oral LD50>2000 mg/kg bw[2]
Honeybee (Apis mellifera)Contact LD50>100 µ g/bee [2]
Earthworm (Eisenia fetida)14-day LC50>500 mg/kg soil[2]
Tebuconazole Bobwhite Quail (Colinus virginianus)Oral LD501988 mg/kg bw
Honeybee (Apis mellifera)Contact LD50>200 µ g/bee
Earthworm (Eisenia fetida)14-day LC501381 mg/kg soil

Environmental Fate and Persistence

The persistence of a fungicide in the environment and its potential to move into non-target areas are crucial factors in assessing its long-term environmental impact.

Table 3: Soil and Water Persistence

FungicideParameterValue
This compound Soil Aerobic Metabolism (DT50)11 - 46 days[3]
Water Photolysis (DT50)0.4 - 13.5 days[2]
HydrolysisStable at pH 5-9[2]
Pyrimethanil Soil Aerobic Metabolism (DT50)26 - 98 days
Water Photolysis (DT50)1.6 - 10.7 days
HydrolysisStable at pH 5-9
Boscalid Soil Aerobic Metabolism (DT50)>100 days (very persistent)[2]
Water Photolysis (DT50)Stable
HydrolysisStable at pH 5-9
Tebuconazole Soil Aerobic Metabolism (DT50)796 days (very persistent)[4]
Water Photolysis (DT50)Stable[5]
HydrolysisStable at pH 5-9

Table 4: Bioaccumulation Potential

FungicideParameterValueInterpretation
This compound Bioconcentration Factor (BCF)511[2]High potential for bioaccumulation
Pyrimethanil Bioconcentration Factor (BCF)330Moderate potential for bioaccumulation
Boscalid Bioconcentration Factor (BCF)56Low potential for bioaccumulation
Tebuconazole Bioconcentration Factor (BCF)76 - 147Low to moderate potential for bioaccumulation

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Ecotoxicity Testing
  • Fish Acute Toxicity Test (OECD 203): This test exposes fish (e.g., Rainbow Trout) to the test substance for 96 hours.[5][6][7][8] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the concentration that is lethal to 50% of the test population (LC50).[5][6][7][8]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Young daphnids (water fleas) are exposed to the test substance for 48 hours.[3][9][10][11][12] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[3][9][10][11][12]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance for 72 hours.[1][2][13][14][15] The test measures the inhibition of growth to determine the concentration that inhibits growth by 50% (EC50).[1][2][13][14][15]

Environmental Fate Testing
  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[16][17][18][19][20] The time it takes for 50% of the substance to degrade (DT50) is a key endpoint.[16][17][18][19][20]

  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test determines the potential of a chemical to accumulate in fish from the surrounding water.[21][22][23][24][25] The Bioconcentration Factor (BCF) is calculated by dividing the concentration of the chemical in the fish by the concentration in the water.[21][22][23][24][25]

experimental_workflow cluster_ecotoxicity Ecotoxicity Assessment cluster_env_fate Environmental Fate Assessment Fish Fish Acute Toxicity (OECD 203) Daphnia Daphnia Acute Immobilisation (OECD 202) Algae Algae Growth Inhibition (OECD 201) Soil Soil Degradation (OECD 307) Bioaccumulation Bioaccumulation in Fish (OECD 305) Fungicide Fungicide (e.g., this compound) Fungicide->Fish LC50 Fungicide->Daphnia EC50 Fungicide->Algae EC50 Fungicide->Soil DT50 Fungicide->Bioaccumulation BCF methionine_biosynthesis_inhibition cluster_pathway Methionine Biosynthesis Pathway cluster_inhibition Inhibition by Anilinopyrimidines Homoserine Homoserine O-Acetylhomoserine O-Acetylhomoserine Homoserine->O-Acetylhomoserine Cystathionine Cystathionine O-Acetylhomoserine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine->Homocysteine Cystathionine beta-lyase Methionine Methionine Homocysteine->Methionine Protein Synthesis Protein Synthesis Methionine->Protein Synthesis This compound This compound/ Pyrimethanil Cystathionine\nbeta-lyase Cystathionine beta-lyase This compound->Cystathionine\nbeta-lyase Inhibits Fungal Growth Fungal Growth This compound->Fungal Growth Prevents Protein Synthesis->Fungal Growth sdh_inhibition cluster_krebs Krebs Cycle & Electron Transport Chain cluster_inhibition Inhibition by SDHI Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Krebs Cycle Krebs Cycle Fumarate->Krebs Cycle Succinate\nDehydrogenase\n(Complex II) Succinate Dehydrogenase (Complex II) Electron Transport Chain Electron Transport Chain Succinate\nDehydrogenase\n(Complex II)->Electron Transport Chain e- ATP Production ATP Production Electron Transport Chain->ATP Production Fungal Cell Energy Fungal Cell Energy ATP Production->Fungal Cell Energy Boscalid Boscalid Boscalid->Succinate\nDehydrogenase\n(Complex II) Inhibits Boscalid->Fungal Cell Energy Depletes ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by DMI Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Intermediates Intermediates Lanosterol->Intermediates Lanosterol->Intermediates C14-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Fungal Cell Membrane\nIntegrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane\nIntegrity Tebuconazole Tebuconazole C14-demethylase C14-demethylase Tebuconazole->C14-demethylase Inhibits Tebuconazole->Fungal Cell Membrane\nIntegrity Disrupts

References

Safety Operating Guide

Navigating the Safe Disposal of Cyprodinil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of cyprodinil, a systemic fungicide, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks to both personnel and the ecosystem. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is essential to handle this compound waste with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[1][2]

  • Protective Clothing: A lab coat or other protective clothing is mandatory.[1][2][3]

  • Eye and Face Protection: Use safety glasses with side shields or a face shield.[1][2][3]

General Handling Precautions:

  • Work in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][2]

  • Prevent all contact with skin and eyes.[1][2]

  • Avoid creating dust.[1][2]

  • Keep away from sources of ignition; use non-sparking tools.[1][2]

Systematic Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the nature of the waste. The following sections provide detailed instructions for various waste streams.

Unused or Expired this compound Product

Disposing of pure or concentrated this compound requires specialized treatment to neutralize its hazardous properties.

  • Step 1: Classification and Segregation:

    • Identify the waste as "this compound" and segregate it from other chemical waste streams.

  • Step 2: Packaging and Labeling:

    • Place the unused product in a suitable, closed, and clearly labeled container.

  • Step 3: Professional Disposal:

    • Arrange for the material to be transported to a licensed chemical destruction facility or a hazardous waste incinerator equipped with flue gas scrubbing.[1]

    • Crucially, do not dispose of unused this compound with household garbage or discharge it into sewer systems. [1][3]

Contaminated Materials and Spill Cleanup

In the event of a spill, prompt and correct action is vital to prevent environmental contamination and exposure.

  • Step 1: Control and Containment:

    • Evacuate non-essential personnel from the immediate area.[1][2]

    • For solid spills, carefully sweep the material into a pile.[4] For liquid spills, use an absorbent material like sand or soil to dam and absorb the spill.[4]

  • Step 2: Collection:

    • Collect the spillage and absorbed material using non-sparking tools and place it into a suitable, sealable, and labeled container for disposal.[1][2][4]

  • Step 3: Decontamination:

    • Clean the spill area thoroughly with a detergent and water solution.[4]

  • Step 4: Disposal:

    • Dispose of the collected waste and decontamination materials as hazardous waste, following the same procedure as for unused product.

Empty this compound Containers

Properly cleaned containers can often be recycled, reducing the environmental footprint.

  • Step 1: Decontamination (Triple Rinsing):

    • Promptly after emptying, triple rinse the container or use an equivalent method.[1][5]

    • Fill the container one-quarter full with water and recap.[5]

    • Shake for 10 seconds.[5]

    • Drain the rinsate into the application equipment or a mix tank for later use or disposal.[5] Repeat this procedure two more times.

  • Step 2: Rendering Unusable:

    • Puncture the container to prevent reuse.[1]

  • Step 3: Disposal:

    • The cleaned and punctured container can be offered for recycling or reconditioning, or disposed of in a sanitary landfill according to local regulations.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]

Quantitative Data and Hazard Profile

Understanding the physicochemical properties of this compound is essential for its safe management.

PropertyValueCitation(s)
UN Number 3077[3][4]
Transport Hazard Class Class 9 (Miscellaneous dangerous substances and articles)[3][4]
Packing Group III[3]
Flash Point 199.3°C[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][6]
Environmental Fate Can be persistent in soil and water/sediment systems. Shows strong sorption to soil and has low mobility.[7]

Experimental Protocol: Decontamination of Laboratory Equipment

This protocol outlines a procedure for cleaning laboratory equipment (e.g., glassware, magnetic stirrers) after use with this compound.

  • Initial Rinse:

    • Immediately after use, rinse the equipment three times with a suitable solvent (e.g., acetone or methanol) in a fume hood.

    • Collect the solvent rinsate in a designated hazardous waste container.

  • Detergent Wash:

    • Wash the rinsed equipment with a laboratory-grade detergent and warm water.

    • Use brushes to scrub all surfaces that were in contact with this compound.

  • Water Rinse:

    • Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying:

    • Allow the equipment to air dry completely or place it in a drying oven.

  • Verification (Optional):

    • For critical applications, a surface wipe test can be performed. Wipe the "clean" surface with a swab moistened with a suitable solvent.

    • Analyze the solvent for residual this compound using an appropriate analytical method, such as LC-MS/MS, to confirm the efficacy of the cleaning procedure.

Mandatory Visualizations

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste generated in a laboratory.

Cyprodinil_Disposal_Workflow start_node Start: this compound Waste Generated decision_node decision_node start_node->decision_node Identify Waste Type process_node_unused process_node_unused decision_node->process_node_unused Unused Product process_node_spill process_node_spill decision_node->process_node_spill Spill Material process_node_container process_node_container decision_node->process_node_container Empty Container process_node process_node end_node end_node waste_node waste_node waste_node_hw Hazardous Waste (Licensed Disposal) process_node_unused->waste_node_hw Package & Label process_node_spill->waste_node_hw Contain & Collect process_node_rinse process_node_rinse process_node_container->process_node_rinse Triple Rinse? process_node_rinse->waste_node_hw No end_node_recycle Recycle / Landfill process_node_rinse->end_node_recycle Yes

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyprodinil
Reactant of Route 2
Reactant of Route 2
Cyprodinil

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